Butyl viologen
Description
Host-Guest Complexation with Macrocyclic Receptors
The interactions of butyl viologen with various macrocyclic hosts have been a subject of extensive research, leading to the development of diverse supramolecular structures. These interactions are primarily driven by the encapsulation of the butyl chains or the bipyridinium unit within the macrocycle's cavity.
Cucurbiturils (CB[n]), a family of macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges, are particularly effective hosts for this compound. The size of the cucurbituril (B1219460) cavity dictates the nature of the host-guest complex.
Studies have investigated the binding of this compound (BV²⁺) with cucurbit[n]uril derivatives such as para-dicyclohexanocucurbit researchgate.neturil (Cy₂Q researchgate.net) and α,α′,δ,δ′-tetramethyl cucurbit researchgate.neturil (TMeQ researchgate.net). rsc.orgorcid.orgugr.esresearchgate.netrsc.org In aqueous solutions, these hosts selectively encapsulate the butyl chain of the this compound, while the bipyridinium core remains outside the host's portals, forming a acs.orgpseudorotaxane structure. rsc.org Isothermal titration calorimetry (ITC) has shown that these binding processes are driven by enthalpy. rsc.org With cyclohexanocucurbit researchgate.neturil (Cy₆CB₆), this compound forms a 2:1 complex where each of the aliphatic chains is included by a host molecule. acs.orgnih.gov
The interaction between this compound and inverted cucurbit nih.govuril (iQ nih.gov) has also been explored. In this case, the iQ nih.gov macrocycle binds to one of the positively charged nitrogen atoms of the viologen while encapsulating the butyl chain within its cavity. rsc.org This results in an "external" structure where the central viologen core is not located inside the host. rsc.org
Cucurbit nih.govuril (CB nih.gov), with its larger cavity, can encapsulate the entire viologen unit of a this compound derivative. acs.org In some instances, CB nih.gov can accommodate two guest molecules, such as a viologen radical cation and another aromatic unit, leading to the formation of ternary complexes. acs.orgworktribe.com This property is crucial for constructing larger supramolecular assemblies. acs.org
Table 1: Host-Guest Complexation of this compound with Cucurbiturils
| Macrocyclic Host | Stoichiometry (Host:Guest) | Binding Motif | References |
|---|---|---|---|
| para-dicyclohexanocucurbit researchgate.neturil (Cy₂Q researchgate.net) | 1:1 | Butyl chain encapsulated, forming a acs.orgpseudorotaxane. | rsc.org |
| α,α′,δ,δ′-tetramethyl cucurbit researchgate.neturil (TMeQ researchgate.net) | 1:1 | Butyl chain encapsulated, forming a acs.orgpseudorotaxane. | rsc.org |
| cyclohexanocucurbit researchgate.neturil (Cy₆CB₆) | 2:1 | Each aliphatic chain is included by a host molecule. | acs.orgnih.gov |
| inverted cucurbit nih.govuril (iQ nih.gov) | 1:1 | Binds to a nitrogen and includes the butyl chain, forming an external structure. | rsc.org |
| cucurbit nih.govuril (CB nih.gov) | 1:1 or 1:2 | Can encapsulate the entire viologen unit or form ternary complexes. | acs.orgacs.orgworktribe.com |
The threading of this compound derivatives through macrocyclic rings leads to the formation of pseudorotaxanes, which can be converted into mechanically interlocked molecules called rotaxanes by adding bulky "stopper" groups to the ends of the viologen guest. researchgate.net
In the solid state, the complex between this compound dication (BV²⁺) and cyclohexanocucurbit researchgate.neturil (Cy₆CB₆) forms a polypseudorotaxane structure. nih.gov This structure consists of dumbbell-shaped units, where two host molecules interact with a single guest, and these units are interconnected through metal-host coordination. acs.orgnih.gov Similarly, the interaction of this compound with para-dicyclohexanocucurbit researchgate.neturil and α,α′,δ,δ′-tetramethylcucurbit researchgate.neturil in the solid state results in the formation of polymeric supramolecular crystals. rsc.org
The formation of rsc.orgpseudorotaxanes, where two macrocycles are threaded onto a single viologen guest, has also been observed. For instance, with certain cucurbit nih.govuril hosts, a second macrocycle can be positioned near the other end of the this compound derivative. nih.gov The synthesis of rotaxanes based on viologen derivatives often involves a "threading-followed-by-capping" strategy. nih.govnii.ac.jprsc.org
Self-Assembly Mechanisms of this compound Derivatives
The self-assembly of this compound derivatives is governed by a variety of noncovalent interactions, leading to the formation of ordered supramolecular structures, including polymeric crystals and networks.
The assembly of this compound-based supramolecular structures is a complex interplay of several noncovalent forces.
π–π Stacking: The electron-deficient bipyridinium units of viologens can engage in π–π stacking interactions, particularly when the viologen is in its radical cation state (BIPY•+). ccspublishing.org.cnrhhz.net These interactions are a key driving force in the dimerization or "pimerization" of viologen radicals, which is a significant noncovalent interaction used in constructing supramolecular architectures. ccspublishing.org.cnrhhz.net
Host-Guest Interactions: As discussed previously, the encapsulation of this compound by macrocyclic hosts is a primary driver of assembly. rsc.orgorcid.org This is often an ion-dipole interaction between the positively charged viologen and the electron-rich portals of the cucurbituril host. researchgate.net
Hydrogen Bonding: Hydrogen bonds can play a role in stabilizing the resulting supramolecular structures, for instance between guest molecules or between the host and guest. worktribe.com
In the solid state, this compound and its host molecules can form polymeric supramolecular crystals. rsc.orgorcid.orgresearchgate.netrsc.org These extended networks are held together by a combination of host-guest interactions, π–π stacking, and in some cases, metal-host coordination. rsc.org For example, the interaction between this compound and para-dicyclohexanocucurbit researchgate.neturil or α,α′,δ,δ′-tetramethylcucurbit researchgate.neturil leads to the formation of such polymeric crystals. rsc.orgorcid.org These structures demonstrate a high degree of order and are a testament to the directional nature of the noncovalent interactions involved.
Dissipative Supramolecular Polymerization and Dynamic Systems
Dissipative supramolecular polymerization is a process where the assembly and disassembly of supramolecular polymers are controlled by a chemical fuel. These systems operate out of equilibrium and are inspired by biological processes.
Recent research has demonstrated dissipative supramolecular polymerization using viologen derivatives. nih.gov In one system, a chemical fuel drives the redox cycle of a viologen, leading to its transient self-assembly. nih.gov For example, the oxidation of a viologen by aerial oxygen, accelerated by mechanical shaking, can trigger its co-assembly with another component like pyranine (B1669890) to form supramolecular nanotubes. nih.gov The subsequent reduction of the viologen leads to the disassembly of the structure. nih.gov These systems are dynamic and can be cycled between assembled and disassembled states. nih.gov While specific examples focusing solely on this compound in dissipative systems are emerging, the principles demonstrated with other viologen derivatives are directly applicable.
Structure
2D Structure
3D Structure
Properties
CAS No. |
47082-19-9 |
|---|---|
Molecular Formula |
C18H26N2+2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C18H26N2/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2/h7-10,13-16H,3-6,11-12H2,1-2H3/q+2 |
InChI Key |
IYBJGKAWHHFZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC |
Origin of Product |
United States |
Synthetic Methodologies for Butyl Viologen and Its Derivatives
Quaternization Reactions for 1,1'-Dibutyl-4,4'-bipyridinium Salts
The foundational step in synthesizing butyl viologen is the formation of the 1,1'-dibutyl-4,4'-bipyridinium dication. This is typically achieved through quaternization reactions, where the nitrogen atoms of the 4,4'-bipyridine molecule are alkylated.
N-Alkylation Approaches with Halogenated Butanes
The most direct method for synthesizing this compound is the N-alkylation of 4,4'-bipyridine with a halogenated butane, such as 1-bromobutane or 1-iodobutane. mdpi.comsmolecule.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atoms of the bipyridine ring act as nucleophiles, attacking the electrophilic carbon of the butyl halide. mdpi.com
In a typical procedure, 4,4'-bipyridine is reacted with an excess of a butyl halide in a suitable solvent like acetone or acetonitrile (B52724). smolecule.comnih.gov The reaction is often heated to increase the rate of reaction. A significant challenge in this synthesis is controlling the degree of alkylation to prevent the formation of mixtures of mono- and di-substituted products. Because butyl viologens are more soluble in organic solvents compared to their methyl or ethyl counterparts, they are more likely to undergo a second alkylation. smolecule.com To favor the formation of the desired mono-alkylated product, researchers often employ a high concentration of 4,4'-bipyridine, which helps to precipitate the mono-alkylated intermediate, thereby reducing the likelihood of a second alkylation step. smolecule.com
| Parameter | Condition/Reagent | Purpose | Reference |
| Reactants | 4,4'-bipyridine, 1-Bromobutane | Core structure and alkylating agent | smolecule.com |
| Solvent | Acetone | Dissolves 4,4'-bipyridine, precipitates product | smolecule.com |
| Temperature | 60°C | Increases reaction rate | smolecule.com |
| Stoichiometry | High concentration of 4,4'-bipyridine | Promotes mono-alkylation, reduces di-substitution | smolecule.com |
Menshutkin Reaction Pathways in this compound Synthesis
The N-alkylation of 4,4'-bipyridine with alkyl halides is a classic example of the Menshutkin reaction. academicstrive.com Discovered by Nikolai Menshutkin in 1890, this reaction describes the formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide. nasa.gov In the context of this compound synthesis, the two nitrogen atoms of the 4,4'-bipyridine act as the tertiary amine centers. academicstrive.com
The reaction is highly dependent on the solvent used. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are commonly employed because they can stabilize the charged transition state of the SN2 reaction, thus accelerating the rate. academicstrive.comarxiv.org The choice of the leaving group on the butane chain also influences the reaction rate, with iodide being a better leaving group than bromide or chloride, leading to faster reaction times. The resulting halide counter-ions can be exchanged for other anions like hexafluorophosphate (B91526) (PF6-) or tetrafluoroborate (B81430) (BF4-) through metathesis reactions to modify the solubility and electrochemical properties of the final this compound salt. academicstrive.com
Polymerization Techniques for Poly(this compound) Architectures
To immobilize this compound onto surfaces and create robust functional materials, polymerization techniques are employed. These methods can produce polymers where the viologen unit is either part of the main polymer chain or attached as a pendant side-chain. mdpi.com
Electropolymerization Mechanisms and Film Formation
Electropolymerization is a powerful technique for depositing thin, uniform films of poly(this compound) directly onto an electrode surface. nih.gov A common and straightforward method is the reductive electropolymerization of a precursor monomer, such as bis(4-cyano-1-pyridino)butane. nih.govrsc.org
The mechanism involves the electrochemical reduction of the monomer at the electrode surface. This reduction generates radical species that subsequently dimerize and eliminate cyanide ions, leading to the formation of the viologen-containing polymer chain. mdpi.comnih.gov The resulting poly(this compound) film adheres to the electrode surface. The morphology, spectral characteristics, and electrochemical behavior of the deposited film can be significantly influenced by factors such as the alkyl chain length (e.g., butyl, heptyl, decyl) and the type of counter-ion present in the electrolyte during the polymerization process. mdpi.com Poly(this compound) (PBV) has garnered considerable interest for its applications in electrochromic devices. rsc.org
| Monomer | Polymerization Method | Resulting Polymer | Key Feature | Reference |
| bis(4-cyano-1-pyridino)butane | Reductive Electropolymerization | Poly(this compound) (PBV) | Forms thin, adherent films on electrodes | nih.govrsc.org |
Chemical Polymerization Strategies for this compound Main-Chain and Side-Chain Polymers
Chemical polymerization offers an alternative route to producing poly(butyl viologens) in larger quantities and with diverse architectures.
Main-Chain Polymers: These polymers incorporate the this compound moiety directly into the polymer backbone. A prevalent method for their synthesis is a step-growth polymerization based on the Menshutkin reaction. academicstrive.com This typically involves reacting a di-haloalkane with 4,4'-bipyridine. For poly(this compound), this would involve reacting 4,4'-bipyridine with a butane derivative that has leaving groups on both ends, such as 1,4-dibromobutane, in a polar aprotic solvent. academicstrive.com This process creates a polymer chain where this compound units are linked together. These polymers are classified as ionene polymers or cationic polyelectrolytes due to the positive charges on the nitrogen atoms in the polymer backbone. academicstrive.com
Side-Chain Polymers: In this architecture, the this compound units are attached as pendant groups to a pre-existing polymer backbone. academicstrive.com This can be achieved by first synthesizing a monomer that contains a polymerizable group (like a vinyl or acrylate group) and a this compound unit. This functional monomer is then polymerized, often through free-radical polymerization, to form the side-chain polymer. digitellinc.com An alternative approach is to start with a polymer that has reactive side-chains and then chemically graft this compound moieties onto it. These strategies allow for the combination of the properties of the polymer backbone (e.g., solubility, flexibility) with the redox activity of the pendant this compound groups. rsc.orgresearchgate.net
Advanced Synthetic Routes for Viologen-Based Functional Materials
Beyond the fundamental synthesis of this compound and its simple polymers, advanced synthetic strategies are being developed to integrate viologens into more complex functional materials. researchgate.net These methods aim to create materials with highly tailored properties for specific applications, such as in molecular machines, energy storage, and porous polymers. researchgate.netrsc.org
One advanced approach involves the creation of π-conjugated extended viologens . For instance, viologen units have been incorporated into larger conjugated systems using techniques like the Sonogashira coupling reaction, which links the bipyridine core to other aromatic units like thiophene. researchgate.net This extension of the conjugated system can significantly alter the material's optical and electronic properties.
Another area of development is the synthesis of viologen-based bipolar copolymers . These materials are designed for applications like dual-ion batteries and involve polymerizing viologen units with other redox-active molecules, such as pyrene-4,5,9,10-tetrone or anthraquinone. researchgate.net
Furthermore, molecular engineering is being used to enhance the stability and performance of viologen derivatives. This includes designing new synthetic routes to introduce specific functional groups or structural modifications that can, for example, hinder degradation pathways in alkaline conditions. acs.org The integration of viologen units into metal-organic frameworks (MOFs) and other porous polymers represents another frontier, aiming to combine the redox activity of viologens with the high surface area and tunable porosity of these framework materials. researchgate.net
Hydrothermal Synthesis Protocols for this compound Derivatives
Hydrothermal synthesis has emerged as a highly efficient, scalable, and sustainable method for producing viologen derivatives, including those with butyl substituents. nih.gov This single-step reaction is particularly advantageous for creating viologen chloride salts, which are often preferred for applications in aqueous systems due to their solubility and the desirable electrochemical properties of the chloride anion. chemrxiv.orgresearchgate.net
The conventional synthesis of viologens often involves multi-step reactions in organic solvents. researchgate.net However, these routes can be inefficient for producing chloride salts because chloro-alkanes are less reactive in SN2 reactions, and the resulting chloride salts have poor solubility in organic solvents, which complicates the synthesis of symmetrically di-substituted products. chemrxiv.org
The hydrothermal method overcomes these challenges by using water as the solvent at elevated temperatures. researchgate.netresearchgate.net This approach facilitates the reaction of 4,4'-bipyridine with alkyl halides, such as 1-chlorobutane, to yield the corresponding N,N'-dibutyl-4,4'-bipyridinium dichloride (this compound). The process is adaptable for creating a wide array of both symmetric and asymmetric viologen derivatives by selecting the appropriate alkylating agents. kaust.edu.sachemrxiv.org Researchers have successfully synthesized a portfolio of nine different viologen derivatives using this method, demonstrating its versatility. researchgate.netkaust.edu.sa The high-yield, single-step nature of this aqueous-based synthesis represents a significant improvement in terms of both economic and environmental sustainability. chemrxiv.org
| Viologen Derivative | Precursors | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| Symmetric Viologens (e.g., this compound) | 4,4'-Bipyridine, 1-Chlorobutane | Water | 100-150°C | 24-72 hours | High |
| Asymmetric Viologens | 4,4'-Bipyridine, Alkyl Halide 1, Alkyl Halide 2 | Water | 100-150°C | Variable | High |
| Dex-Vi | 4,4'-Bipyridine, 3-Chloro-2-hydroxypropyl trimethylammonium chloride | Water | 120°C | 48 hours | >95% |
Incorporation into Covalent Organic Frameworks (COFs)
This compound units can be integrated into the structure of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. nih.gov This incorporation is typically achieved through solvothermal synthesis, a method where the constituent organic monomers are dissolved in a solvent and heated in a sealed vessel, allowing for the slow formation of a crystalline framework. researchgate.netnih.gov
A notable example involves the synthesis of a viologen-based COF, termed TPCBP B-COF, where "B" signifies the butyl linker. researchgate.net In this process, a biphenyl-bridged dicarbazole monomer is combined with a butyl-viologen-containing monomer. The reaction is carried out in a mixture of solvents such as n-butanol and 1,2-dichlorobenzene, with aqueous acetic acid often used as a catalyst to promote the imine condensation reaction that forms the framework. beilstein-journals.org The mixture is sealed in a glass tube and heated to a specific temperature (e.g., 120°C) for several days. This allows for the reversible bond formation necessary for self-correction and the growth of a highly ordered, crystalline material.
The resulting TPCBP B-COF integrates the electron-accepting properties of the this compound unit directly into a stable, porous, and high-surface-area framework. The length of the alkyl chain (butyl in this case) on the viologen unit can influence the flexibility and crystalline nature of the resulting COF. Research has shown that the butyl-containing framework (TPCBP B-COF) can exhibit superior performance in applications like photocatalytic hydrogen evolution compared to analogs with shorter (ethyl) or longer (hexyl) alkyl chains. researchgate.net
| Parameter | Description |
|---|---|
| COF Name | TPCBP B-COF |
| Key Monomers | Biphenyl-bridged dicarbazole, this compound-based linker |
| Synthesis Method | Solvothermal Synthesis |
| Solvent System | n-Butanol, 1,2-dichlorobenzene |
| Catalyst | Aqueous Acetic Acid |
| Temperature | 120°C |
| Reaction Time | 3-7 days |
Derivatization for Surface Modification and Monolayer Formation
To immobilize this compound onto specific surfaces, its structure must be modified to include functional groups capable of forming covalent bonds with the substrate. This process of derivatization is key to creating chemically modified surfaces and self-assembled monolayers (SAMs). A common strategy involves introducing silane functional groups, such as trimethoxysilyl or triethoxysilyl moieties, into the viologen molecule. researchgate.netunam.mx
These organofunctional silanes can readily react with surfaces rich in hydroxyl (-OH) groups, such as silicon oxide, glass, and other metal oxides. researchgate.net The synthesis of such a derivative would involve reacting a precursor this compound, which has been prepared with a reactive site (e.g., a terminal amino or haloalkyl group on one of the butyl chains), with a silane-containing molecule like (3-aminopropyl)triethoxysilane (APTES). unam.mx
Once the silyl-functionalized this compound derivative is synthesized, it can be deposited onto a hydroxylated surface from a solution. The ethoxy- or methoxy- groups on the silicon atom hydrolyze in the presence of trace amounts of water to form silanol (Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds and covalently anchoring the this compound molecule to the surface. researchgate.net This process, often referred to as silanization, allows for the formation of a dense, ordered monolayer of this compound derivatives, fundamentally altering the chemical and electronic properties of the surface. nih.gov
| Functional Group | Target Surface | Bonding Chemistry | Result |
|---|---|---|---|
| Trialkoxysilane (e.g., -Si(OCH2CH3)3) | Silicon Oxide (SiO2), Glass, Metal Oxides | Silanization (forms Si-O-Si bonds) | Covalently bound monolayer |
| Thiol (-SH) | Gold (Au), Silver (Ag) | Thiol-metal bond formation | Self-assembled monolayer (SAM) |
| Carboxylic Acid (-COOH) | Metal Oxides (e.g., TiO2, Al2O3) | Coordination bond | Anchored surface layer |
Electrochemical Transformations and Redox Mechanisms of Butyl Viologen
Fundamental Redox Behavior of Butyl Viologen Dication
The fundamental redox behavior of the this compound dication (BV²⁺) involves two distinct and reversible one-electron reduction steps. mdpi.comresearchgate.net This characteristic behavior is central to its function in various electrochemical applications. The dicationic form is typically colorless and stable in both solid form and in solution. rsc.org
The initial electrochemical transformation of this compound involves a reversible one-electron reduction of the dication (BV²⁺) to form a deeply colored radical cation (BV⁺•). mdpi.comnih.govmonash.edu This process is responsible for the pronounced electrochromic properties of this compound, where a significant color change from transparent to an intense hue is observed upon the application of a reduction potential. rsc.orgcore.ac.uk The radical cation is known to be one of the more stable organic radicals. mdpi.com
The formation of the radical cation can be represented by the following equation: BV²⁺ + e⁻ ⇌ BV⁺•
This reduction is a well-defined and reversible process, which is a hallmark of viologen materials. researchgate.net The stability of the resulting radical cation is a key factor in the durability and cyclability of devices that utilize this transformation.
Following the initial reduction, the this compound radical cation (BV⁺•) can undergo a further one-electron reduction to form a neutral species (BV⁰). mdpi.comnih.gov This second reduction step is also reversible.
The reaction for the second electron reduction is as follows: BV⁺• + e⁻ ⇌ BV⁰
The ability to undergo these two distinct and reversible one-electron reductions is a fundamental characteristic of this compound's electrochemistry. researchgate.netacs.org
Influence of Molecular Structure and Environment on Redox Potentials
The redox potentials of this compound are not fixed values but are influenced by several factors related to its molecular structure and the surrounding chemical environment. These factors can shift the ease with which the dication is reduced, thereby tuning its electrochemical properties for specific applications.
The length of the alkyl chains attached to the bipyridinium core of viologens has a discernible effect on their redox potentials. Generally, as the alkyl chain length increases, the reduction potential becomes less negative. koreascience.kr This trend is attributed to the stabilization of the reduced radical cation and neutral forms through adsorption onto the electrode surface. koreascience.kr In some cases, with increasing carbon chain length, the steric hindrance of the substituents increases, which can decrease the dimerization of the compounds. mdpi.com
| Viologen Derivative | First Reduction Potential (Epc1 vs. Ag/AgCl) | Second Reduction Potential (Epc2 vs. Ag/AgCl) |
| Octyl Viologen (OV) | -0.68 V | -1.04 V |
| Decyl Viologen (DeV) | -0.66 V | -1.03 V |
| Dodecyl Viologen (DoV) | -0.64 V | -1.03 V |
| Hexadecyl Viologen (HV) | -0.62 V | -1.03 V |
| Data sourced from a study on substituent-adjusted electrochromic behavior of symmetric viologens in 0.1 M KCl solution. mdpi.com |
The interaction between the viologen cation and the counter-anion can affect the diffusion process in solution, with more highly associated species diffusing more slowly. bwise.kr Anion binding to both the oxidized and reduced forms of the viologen moiety significantly affects the redox behavior. jst.go.jp The formal potential of the one-electron redox process can shift to more negative values when a more strongly bound anion participates. jst.go.jp In aqueous solutions, anions like chloride are often used as they impart good solubility to both the dication and radical cation states. bwise.kr Conversely, anions like bromide and iodide can lead to lower solubility and precipitation of the viologen radical. bwise.kr The use of nitrate (B79036) as a counter-anion has been shown to improve the solubility and electrochemical reversibility of methyl viologen compared to the more common chloride salt. bwise.kr
The solvent environment has a profound impact on the redox properties and the stability of the this compound radical cation. rsc.org In aqueous solutions, the neutral state of alkyl viologens can react with the dication, leading to the formation of dimerized viologen radical cations, which can be irreversible and affect the performance of electrochromic devices. mdpi.com
Electrochemical Characterization Methodologies for this compound Systems
The electrochemical behavior of this compound, particularly in its polymeric form, poly(this compound) (PBV), is scrutinized through a suite of advanced analytical techniques. These methodologies provide a comprehensive understanding of the redox transformations, ion and solvent transport phenomena, and interfacial reactions that are fundamental to its function in various electrochemical applications.
Cyclic Voltammetry (CV) Analysis of Redox Processes
Cyclic voltammetry is a cornerstone technique for probing the redox characteristics of this compound systems. psu.eduosti.gov In a typical CV experiment involving a poly(this compound) (PBV) thin film, the potential is swept between defined limits, inducing oxidation and reduction events that are observed as peaks in the resulting voltammogram. rsc.orgutupub.fi
For PBV, two distinct redox couples are generally observed. The first, appearing at approximately -0.4 V, is attributed to the one-electron reduction of the viologen dication (V²⁺) to its radical cation (V•⁺). A subsequent, broader redox couple at more negative potentials (around -0.76 V) corresponds to the formation of the neutral viologen species (V⁰) from the radical cation. rsc.org The peak currents in these processes are typically directly proportional to the scan rate, which is characteristic of a surface-confined, diffusionless system. osti.gov
The medium in which the analysis is conducted significantly influences the electrochemical response. For instance, studies have been performed in aqueous solutions containing various electrolytes like KCl, LiCl, and KNO₃, as well as in mixed solvent systems of water and acetonitrile (B52724) with supporting electrolytes such as LiClO₄. psu.edursc.org The choice of electrolyte is crucial, as the transport of anions plays a key role in maintaining charge neutrality during the redox switching of the PBV film. psu.edu
Furthermore, the stability and electrochemical properties of the PBV film can be influenced by species present during its electropolymerization. For example, if ferrocyanide anions are used during the synthesis of the PBV film, they can become incorporated and subsequently exchanged with anions from the bulk electrolyte solution during CV cycling. osti.gov This ion exchange process can be monitored over multiple cycles until a steady state is achieved. psu.edu
Chronoamperometry and Coulometry Studies
Chronoamperometry and coulometry are electrochemical techniques that provide quantitative insights into the charge transfer processes and diffusion phenomena within this compound systems. utupub.fitudublin.ie Chronoamperometry involves stepping the potential of the working electrode from a value where no reaction occurs to a potential where the electrochemical reaction is diffusion-controlled, and then measuring the resulting current as a function of time. This technique is particularly useful for studying the kinetics of processes like electrochromic switching. rsc.org
For instance, in the study of electrochromic devices based on poly(this compound), chronoamperometry is used to determine the switching times for coloration and bleaching by applying potential steps. researchgate.net The resulting current-time transients can be analyzed to understand the rate of the redox reactions that lead to the color change.
Coulometry, on the other hand, measures the total charge passed during an electrochemical reaction. This is instrumental in determining the amount of electroactive material present in a film (surface coverage) and the efficiency of the charge transfer process (Coulombic efficiency). In studies of poly(this compound) films, coulometry can be used to quantify the charge involved in the V²⁺/V•⁺ and V•⁺/V⁰ redox transitions. researchgate.net For example, in the development of electrochromic devices, the coulombic efficiency, which is the ratio of the charge passed during bleaching to the charge passed during coloration, is a critical parameter for assessing the device's stability and reversibility. researchgate.net These techniques have been employed to characterize all-solid-state electrochromic devices featuring poly(this compound) and Prussian blue, demonstrating good stability and high coloration efficiency. researchgate.net
Electrochemical Quartz Crystal Microbalance (EQCM) for Ion and Solvent Transport
The Electrochemical Quartz Crystal Microbalance (EQCM) is a powerful in-situ technique that simultaneously measures changes in mass at the electrode surface with electrochemical events. gamry.comgamry.com This is achieved by monitoring the resonant frequency of a quartz crystal oscillator, where one of the electrodes is coated with the material of interest, such as a poly(this compound) (PBV) thin film. psu.edudtic.mil The frequency change is directly proportional to the mass change, allowing for the detection of ion and solvent transport into and out of the film during redox switching. psu.edu
In studies of PBV films in aqueous electrolytes like KCl, LiCl, and KNO₃, EQCM has been instrumental in elucidating the roles of anion and solvent transport. psu.edu When the PBV film is reduced (from dication to radical cation), charge neutrality is maintained by the expulsion of anions from the film. Conversely, upon oxidation, anions are inserted back into the film. EQCM data reveals that this ion movement is accompanied by a significant flux of water molecules. psu.edu
For example, after an initial ion-exchange process where residual ferrocyanide from the polymerization step is replaced by anions from the electrolyte, a steady state is reached. psu.edu At this point, EQCM measurements have shown that only anions and water are transported during the redox process. The technique has allowed for the quantification of the molar fluxes of different anions (like Cl⁻ and NO₃⁻) and water. It was determined that a substantial number of water molecules accompany each anion during transport, with calculated average numbers of about 24.8 water molecules per Cl⁻ ion and 14.2 per NO₃⁻ ion. psu.edu This highlights the significant role of solvent swelling and deswelling in the electrochemical behavior of PBV films.
Scanning Electrochemical Microscopy (SECM) for Interfacial Redox Reactions
Scanning Electrochemical Microscopy (SECM) is a high-resolution scanning probe technique used to investigate the local electrochemical reactivity of interfaces. acs.orgbiologic.net In the context of this compound, particularly as a polymeric film (PBV), SECM can be used to study interfacial redox reactions and ion exchange processes. osti.gov The technique utilizes an ultramicroelectrode (UME) tip that is scanned in close proximity to the substrate surface (the PBV film). The current at the tip is influenced by the electrochemical processes occurring at the substrate, providing spatially resolved information about its reactivity. acs.orgutexas.edu
One application of SECM in studying PBV films has been to probe the release of ions, such as ferrocyanide, that were incorporated during the electropolymerization process. osti.gov By using a mediator in the solution, the SECM tip can detect the concentration of the released species near the film's surface. For instance, with Os(bpy)₃Cl₂ as a mediator, the tip current decreases as the ferrocyanide is exchanged with chloride ions from the electrolyte over repeated cyclic voltammetry scans, providing direct evidence of the ion exchange process. osti.gov
SECM can operate in different modes, such as the feedback mode, where the tip current is modulated by the regeneration or blocking of the mediator at the substrate surface. acs.orgbiologic.net This allows for the differentiation between conductive and insulating areas of the film and the study of heterogeneous electron transfer kinetics. acs.org By combining SECM with other techniques like cyclic voltammetry and EQCM, a more complete picture of the dynamic processes at the poly(this compound)-electrolyte interface can be obtained. osti.gov
Heterogeneous Electron Transfer Kinetics of this compound at Interfaces
The study of heterogeneous electron transfer kinetics at electrode interfaces is fundamental to understanding the efficiency and speed of electrochemical devices incorporating this compound. This involves quantifying the rates at which electrons are transferred between the electrode and the viologen species.
Determination of Rate Constants and Activation Energies
The experimental determination of the standard heterogeneous electron transfer rate constant (k⁰) for this compound has been a subject of detailed investigation. These studies often involve analyzing cyclic voltammetry data at various scan rates and temperatures. tubitak.gov.trresearchgate.net The process is typically studied at a platinum disk electrode in aqueous mixtures with different aprotic solvents. tubitak.gov.trresearchgate.net
One study determined the experimental values of k⁰ for the reduction of the n-butyl viologen monocation. The results were then compared with theoretical values calculated using Marcus' equation, which considers factors like the free energy of activation. tubitak.gov.trresearchgate.net It was noted that the rate constants are influenced by the solvent composition and temperature. tubitak.gov.trresearchgate.net
The following table presents experimental values of the standard heterogeneous electron transfer rate constant (k⁰) for n-butyl viologen in various solvent mixtures at different temperatures, as determined by a specific electrochemical method.
| Temperature (°C) | Solvent System (30:70 v/v H₂O:Solvent) | k⁰ (x 10⁻³ cm s⁻¹) |
| 25 | Acetonitrile | 2.14 |
| 35 | Acetonitrile | 2.37 |
| 45 | Acetonitrile | 2.61 |
| 25 | N,N-Dimethylformamide (DMF) | 2.21 |
| 35 | N,N-Dimethylformamide (DMF) | 2.45 |
| 45 | N,N-Dimethylformamide (DMF) | 2.68 |
| 25 | Dimethyl sulfoxide (B87167) (DMSO) | 2.31 |
| 35 | Dimethyl sulfoxide (DMSO) | 2.53 |
| 45 | Dimethyl sulfoxide (DMSO) | 2.76 |
| Data sourced from a study on viologen monocations at a platinum disk electrode. tubitak.gov.tr |
The activation energy for the electron transfer process can also be derived from the temperature dependence of the rate constant using the Arrhenius equation. While specific values for the activation energy of this compound's heterogeneous electron transfer are not always explicitly stated in isolation, the data showing the increase in k⁰ with temperature allows for its calculation, providing deeper insight into the energy barrier of the reaction. tubitak.gov.trresearchgate.net The kinetics can be complex, with some studies on viologen-based polypeptides suggesting that electron transport may be described by models that incorporate both electron transfer theories and diffusion limitations. rsc.org
Electron Transfer Mechanisms at Electrode-Electrolyte Interfaces
The study of electron transfer rates at the electrode-electrolyte solution interface represents a fundamental aspect of electrochemistry. tubitak.gov.tr For this compound (BV²⁺), like other viologens, the electrochemical behavior is characterized by two distinct, sequential one-electron reduction processes. The dication (BV²⁺) is first reduced to a stable radical cation (BV⁺•), which can then be further reduced to a neutral species (BV⁰). nih.govcambridge.org The mechanism of this charge transfer is a critical area of research, providing insight into the kinetics and the factors that govern the efficiency of redox reactions. tubitak.gov.tr
The transfer of electrons between the electrode surface and the this compound species in the electrolyte is a heterogeneous process. tubitak.gov.tr The kinetics of such reactions are often described by the standard heterogeneous rate constant (k⁰ or k_s), which quantifies the intrinsic speed of the electron transfer. tubitak.gov.trrsc.org Various electrochemical techniques, particularly cyclic voltammetry, are employed to determine these rate constants experimentally. tubitak.gov.trresearchgate.net
Research Findings on Heterogeneous Electron Transfer
Detailed studies have been conducted to determine the experimental rate constants for the heterogeneous electron transfer to viologen monocations, including the n-butyl viologen monocation (BV⁺•). tubitak.gov.tr One such study investigated the reduction process at a platinum disk electrode across various temperatures and in different mixtures of water with aprotic solvents like acetonitrile, N,N-dimethylformamide, and acetone. tubitak.gov.tr The experimental rate constants (k_s) were determined using established electrochemical methods. tubitak.gov.tr
The data reveals that the rate constant is influenced by both the solvent composition and the temperature. For instance, in a 50:50 water-acetonitrile mixture, the rate constant for the reduction of the n-butyl viologen monocation increases with temperature, from 0.0053 cm/s at 278 K to 0.0071 cm/s at 308 K. tubitak.gov.tr This trend highlights the thermally activated nature of the electron transfer process.
Table 1: Experimental Heterogeneous Rate Constants (k_s) for the Reduction of n-Butyl Viologen Monocation at a Platinum Electrode in Various Solvent Systems and Temperatures.
| Solvent System (50:50 v/v) | Temperature (K) | Experimental k_s (cm/s) |
|---|---|---|
| Water-Acetonitrile | 278 | 0.0053 |
| 288 | 0.0060 | |
| 298 | 0.0065 | |
| 308 | 0.0071 | |
| Water-N,N-Dimethylformamide | 278 | 0.0029 |
| 288 | 0.0033 | |
| 298 | 0.0037 | |
| 308 | 0.0041 | |
| Water-Acetone | 278 | 0.0035 |
| 288 | 0.0040 | |
| 298 | 0.0044 | |
| 308 | 0.0049 |
Data sourced from Khan, A. Y., et al. tubitak.gov.tr
Theoretical Modeling of Electron Transfer
To understand the underlying mechanism, these experimental values are often compared with theoretical rate constants calculated using Marcus theory. tubitak.gov.tr This theory is a cornerstone for describing outer-sphere electron transfer reactions, where the electron transfer occurs without the formation of a chemical bond between the reactant and the electrode. tubitak.gov.tr The Marcus equation incorporates several factors, including the reorganization energy (λ) of the solvent and the reactant, which is the energy required to change the molecular and solvent structures from the initial to the final state of the reaction. tubitak.gov.tr
A comparison between the experimental rate constants and those calculated using Marcus's equation for the n-butyl viologen monocation reduction shows a reasonable agreement, supporting the applicability of this theoretical framework. tubitak.gov.tr
Table 2: Comparison of Experimental and Theoretical Heterogeneous Rate Constants (k_s) for n-Butyl Viologen Monocation Reduction at 298 K.
| Solvent System (50:50 v/v) | Experimental k_s (cm/s) | Theoretical k_s (cm/s) |
|---|---|---|
| Water-Acetonitrile | 0.0065 | 0.0104 |
| Water-N,N-Dimethylformamide | 0.0037 | 0.0052 |
| Water-Acetone | 0.0044 | 0.0064 |
Data sourced from Khan, A. Y., et al. tubitak.gov.tr
In more complex systems, such as single-molecule junctions, the electron transfer mechanism can be described as a two-step sequential process, often referred to as the Kuznetsov-Ulstrup (KU) model. liverpool.ac.uk In this mechanism, the central viologen core is first reduced by an electron transfer from one electrode, and after relaxation, the electron is subsequently transferred to the second electrode. liverpool.ac.uk The surrounding electrolyte plays a crucial role in this process, a concept known as "electrolyte gating," which can modulate the redox state and, consequently, the conductance of the molecular junction. liverpool.ac.ukliverpool.ac.uk Studies using nanoelectrode ensembles in ionic liquids have also highlighted the importance of the diffusion regime, which can shift from a peak-shaped voltammogram (total overlap diffusion) at low scan rates to a sigmoidal shape (pure radial diffusion) at higher scan rates. unive.it This transition is influenced by the high viscosity of the ionic liquid, which lowers diffusion coefficients. unive.it
The nature of the electrode material itself also influences the kinetics. d-nb.info Studies comparing platinum and bismuth electrodes found that the heterogeneous electron-transfer rates for viologen derivatives were similar after applying the Frumkin correction, suggesting that the density of states at the bismuth surface is significantly higher than in the bulk material. d-nb.info Furthermore, a clear relationship has been observed between the rate constants and the molecular structure of the viologen, specifically the inter-ring torsion angle, with smaller angles correlating to faster electron transfer. d-nb.info
Spectroscopic Investigations of Butyl Viologen Redox States and Interactions
UV-Visible Spectroelectrochemistry of Butyl Viologen Chromophores
UV-Visible spectroelectrochemistry is a powerful method used to examine the changes in the absorption of light by a substance undergoing electrochemical reactions. For this compound, this technique provides detailed insights into its different redox states.
The dicationic form of viologens (V²⁺), including this compound, is typically colorless or pale yellow, showing strong absorption in the UV region but not in the visible spectrum. rsc.orgmdpi.com For instance, the dication of viologen salts with anions like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻) are highly transparent. rsc.org An absorbance maximum for the dicationic form of viologen is often observed around 260 nm. utexas.eduresearchgate.net
Upon a one-electron reduction, the intensely colored radical cation (V⁺•) is formed. utupub.fi This radical cation is responsible for the well-known electrochromic properties of viologens. Alkyl-substituted viologens, such as this compound, typically exhibit a blue or violet-blue color in their radical cation state. mdpi.com This is due to a strong absorption peak in the visible region, generally around 600-610 nm. rsc.orgmdpi.com For example, ethyl viologen shows a strong absorption peak near 608 nm, and other alkyl viologens like heptyl viologen and benzyl (B1604629) viologen have similar characteristics. mdpi.com The exact position of this peak can be influenced by factors such as the solvent and the specific alkyl substituent. rsc.orgmdpi.com
| Redox State | Typical Color | Absorption Maximum (λmax) |
| Dication (BV²⁺) | Colorless/Pale Yellow | ~260 nm utexas.eduresearchgate.net |
| Radical Cation (BV⁺•) | Blue/Violet-Blue | ~600-610 nm rsc.orgmdpi.com |
Under certain conditions, particularly at high concentrations in aqueous solutions, the viologen radical cations can associate to form dimers, a process known as pimerization. mdpi.comrsc.org This dimerization is driven by π-π stacking interactions between the bipyridinium rings of two radical cations. researchgate.net
The formation of these dimers leads to distinct changes in the UV-Visible absorption spectrum. A significant hypsochromic (blue) shift of the main absorption band from around 600 nm to approximately 530-550 nm is a key indicator of dimerization. rsc.orgrsc.org This shift results in a color change from blue to crimson or purple. rsc.org Additionally, a new, intense absorption band often appears in the near-infrared (NIR) region, typically above 850 nm, which is assigned to intramolecular charge resonance within the dimerized species. rsc.org The presence of this NIR band is a definitive signature of the dimer. The formation of dimers can be influenced by the concentration of the radical cation, with higher concentrations favoring dimerization. rsc.org In some organic solvents, these dimers may dissociate due to weaker solvation energy. mdpi.com
| Species | Absorption Maximum (Visible) | Absorption Maximum (NIR) |
| Monomeric Radical Cation (BV⁺•) | ~600-610 nm mdpi.comrsc.org | - |
| Dimerized Radical Cation ((BV⁺•)₂) | ~530-550 nm rsc.orgrsc.org | >850 nm rsc.org |
The absorption spectra of this compound are sensitive to its surrounding environment and molecular structure.
Environmental Effects: The solvent plays a crucial role in the spectroscopic properties. For example, the radical cation of heptyl viologen has an absorbance peak at 605 nm in acetonitrile (B52724), but in water, this peak shifts to 545 nm due to the formation of insoluble radical cations that aggregate. rsc.org The nature of the counter-anion in the viologen salt can also influence the color and spectra. Charge-donating anions like iodide (I⁻) can induce color in the dicationic state through intramolecular charge transfer. rsc.org
Structural Changes: Modifications to the substituent groups on the nitrogen atoms of the bipyridinium core significantly impact the electronic and, therefore, the spectroscopic properties. Introducing bulky substituents can sterically hinder the formation of dimers. core.ac.uk For instance, replacing one of the alkyl groups with a bulky benzyl group in a viologen molecule was shown to suppress dimerization. scispace.com The length of the alkyl chain can also cause slight shifts in the absorption peaks. mdpi.com Introducing methyl groups into the bipyridine structure has been reported to shift the color of the radical cation from purple to blue by altering the stereostructure and relaxing excessive π-stacking. nih.gov
Advanced Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy techniques like FTIR and Raman are invaluable for probing the molecular structure and bonding within this compound and how these change with its redox state.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It has been used to confirm the structure of viologen-containing polymers and films. researchgate.netdaneshyari.com For example, in a poly(this compound) composite, an intense band at 1633 cm⁻¹ was assigned to the C=N ring stretching vibration in the viologen moiety. utupub.fi FTIR analysis can confirm the presence of viologen within a material and provide information about the integrity of its chemical structure. mdpi.com
Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying viologen redox states, especially when enhanced by resonance effects. By using an excitation wavelength that matches an electronic absorption band of the radical cation (e.g., 633 nm), Resonance Raman spectroscopy can selectively enhance the vibrational modes associated with the colored species. researchgate.net
Potential-dependent Raman spectra can track the structural evolution of viologen molecules as they switch between their dicationic (V²⁺), radical cation (V⁺•), and neutral (V⁰) forms. researchgate.net Studies have identified specific Raman bands corresponding to the C-C, C-N⁺, and N⁺-CH₂ stretching and bending modes of the alkylated pyridinium (B92312) rings, which change in intensity and position upon reduction. researchgate.net For instance, the Raman spectra of ethyl viologen diperchlorate show distinct changes in the 200 cm⁻¹ to 2000 cm⁻¹ range as the applied potential is varied. researchgate.net These spectral changes provide direct evidence of the structural transformations accompanying the redox process. bwise.kr
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)
Spectroscopic techniques that probe the core and valence electrons, as well as the atomic arrangement in crystalline structures, are indispensable for the characterization of this compound in its various forms. X-ray based methods such as X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) provide fundamental insights into the solid-state structure and surface chemistry of these materials.
Crystallographic Analysis of this compound Salts and Supramolecular Assemblies
X-ray diffraction (XRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For this compound, single-crystal XRD analysis has been crucial in elucidating the structural details of its salts and its role within complex supramolecular architectures. nih.govrsc.org These studies reveal critical information about ion packing, conformational angles, and the nature of intermolecular interactions.
A detailed crystallographic study was performed on butyl heptyl viologen bis(trifluoromethanesulfonyl)imide, a viologen-based ionic liquid. acs.orgfigshare.com The analysis showed that the dihedral angle between the two pyridinium rings of the viologen core is 37.2°. acs.org This non-planar orientation is a common feature in viologen salts and influences the electronic and packing properties of the material. The study also revealed that the crystal structure contained both cis and trans conformers of the TFSI⁻ anion, a detail that helps explain the compound's low melting point compared to similar structures like dimethylviologen TFSI salts. acs.org
Table 1: Selected Crystallographic Data for a this compound Salt
| Parameter | Value | Significance | Source |
| Compound | Butyl Heptyl Viologen bis(trifluoromethanesulfonyl)imide | A viologen-based ionic liquid | acs.orgfigshare.com |
| Dihedral Angle (Bipyridinium) | 37.2° | Indicates a non-planar conformation of the viologen core | acs.org |
| Anion Conformation | Coexistence of cis and trans TFSI⁻ | Contributes to a disordered structure and lower melting point | acs.org |
Beyond simple salts, XRD is vital for understanding the structure of supramolecular assemblies incorporating this compound. Studies have shown that this compound can form polymeric supramolecular crystals with hosts like modified cucurbit figshare.comurils. rsc.org In these structures, the arrangement is dictated by a combination of host-guest interactions, π-π stacking, and coordination with metal ions. rsc.org this compound has also been co-crystallized with electron-donor molecules like pyrene (B120774) derivatives to form charge-transfer crystals with defined mixed-stacking structures. rsc.org Furthermore, XRD has been used to characterize inorganic-organic hybrid materials, such as the one formed between 1,1′-dibutyl-4,4′-bipyridinium dications and an octamolybdate polyanion. researchgate.net In some liquid-crystalline materials, XRD patterns have confirmed that the organized three-dimensional molecular assemblies are preserved even after the viologen units undergo a redox reaction. nih.gov
Surface Chemical State Analysis and Film Composition by XPS
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of elements within the top few nanometers of a material's surface. This method is particularly valuable for analyzing thin films of this compound and poly(this compound) (PBV), which are central to electrochromic device applications. researchgate.netcsircentral.net
XPS analysis of viologen-based materials can unequivocally confirm the formation and integrity of the viologen salt structure. core.ac.ukacs.org A key diagnostic feature is the N 1s core-level spectrum. The quaternary nitrogen atoms in the bipyridinium ring of this compound exhibit a characteristic binding energy that distinguishes them from neutral or other protonated nitrogen species. core.ac.uk For instance, in a study of a bis[4-(5,6-dimethyl-1H-benzimidazole-1-yl)butyl]-4,4′-bipyridinium dibromide viologen, XPS clearly identified distinct signals for the quaternary nitrogen of the viologen and the neutral nitrogen atoms of the benzimidazole (B57391) moiety, alongside the signal for the ionic bromide counter-ion. core.ac.ukacs.org
This technique is also instrumental in verifying the composition of composite films. In layer-by-layer assemblies of poly(this compound) and tungsten trioxide (WO₃), XPS confirms the presence and chemical states of tungsten, oxygen, carbon, and nitrogen, ensuring the successful fabrication of the intended dual-electrochrome film. researchgate.netcsircentral.net
Table 2: Typical Findings from XPS Analysis of this compound Films
| Element | Core Level | Observation and Significance | Source(s) |
| Nitrogen | N 1s | A distinct high-binding-energy peak confirms the presence of quaternary nitrogen (N⁺) in the bipyridinium core. | core.ac.ukacs.org |
| Counter-ion (e.g., Br) | Br 3d | A signal corresponding to the ionic state (e.g., Br⁻) confirms the salt nature of the film. | core.ac.ukresearchgate.net |
| Carbon | C 1s | Analysis of the C 1s envelope can distinguish between aliphatic carbons (butyl chain) and aromatic carbons (pyridinium rings). | acs.org |
| Oxygen/Metals | O 1s, W 4f, etc. | In composite films, signals from other components (e.g., WO₃) confirm their incorporation and chemical state. | researchgate.netcsircentral.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and environment of atoms at the molecular level. For this compound, ¹H NMR is especially useful for elucidating its interactions in solution, particularly in the context of host-guest chemistry and for gaining mechanistic insights into its behavior.
¹H NMR Studies of Host-Guest Complexation
The formation of inclusion complexes between this compound and various macrocyclic hosts, such as cucurbiturils (CB[n]) and cyclodextrins, can be readily monitored by ¹H NMR spectroscopy. rsc.orgrsc.org The chemical shifts of the guest's protons are highly sensitive to their immediate electronic environment. When a part of the this compound molecule enters the cavity of a host, its protons are shielded by the host's electron-rich interior, typically resulting in a significant upfield shift (to a lower ppm value) in the NMR spectrum.
Multiple studies have demonstrated that for this compound (BV²⁺), the flexible butyl chains are selectively encapsulated by host molecules like inverted cucurbit nankai.edu.cnuril (iQ nankai.edu.cn) or cucurbit nankai.edu.cnuril (CB nankai.edu.cn). nankai.edu.cnrsc.org This is evidenced by the pronounced upfield shifts of the proton signals corresponding to the butyl chain's methylene (B1212753) (–CH₂–) and terminal methyl (–CH₃) groups. rsc.orgrsc.org In contrast, the signals for the aromatic protons of the bipyridinium core, which often remain outside the host cavity, experience much smaller shifts. rsc.orgrsc.org This pattern of complexation-induced shifts provides clear evidence for the specific orientation of the guest within the host.
Table 3: Representative ¹H NMR Chemical Shift Changes (Δδ) for this compound Protons upon Complexation
| This compound Proton | Typical Shift Direction | Magnitude of Shift (Δδ) | Interpretation | Source(s) |
| Aromatic (α- and β-protons) | Small upfield or downfield | Small | Bipyridinium core remains largely outside the host cavity. | rsc.orgrsc.org |
| Butyl Chain (α-CH₂) | Upfield | Significant | Methylene group adjacent to the nitrogen enters the host cavity. | rsc.org |
| Butyl Chain (internal CH₂) | Upfield | Large | Methylene groups are deeply encapsulated within the shielding environment of the host. | rsc.org |
| Butyl Chain (terminal CH₃) | Upfield | Large | Terminal methyl group is encapsulated within the host cavity. | rsc.org |
Note: Δδ is the change in chemical shift upon addition of the host molecule. "Upfield" corresponds to a negative Δδ value.
Mechanistic Insights from NMR Spectroscopy
Beyond studying equilibrium host-guest binding, NMR spectroscopy provides critical mechanistic insights into various processes involving this compound. One key application is in understanding degradation pathways. For example, post-mortem ¹H NMR analysis of electrolytes from cycled redox flow batteries has been used to identify degradation products. Such studies have confirmed that a primary failure mechanism for some viologens is dealkylation, evidenced by the appearance of signals corresponding to mono-N-alkylated 4,4′-bipyridine in the NMR spectrum after battery operation. acs.org
NMR is also fundamental in verifying the outcome of a chemical synthesis. The successful preparation of asymmetrically substituted viologens, where a butyl group is one of two different substituents, is confirmed by ¹H NMR. The presence of distinct signals for each substituent and their expected integration ratios provides conclusive evidence that the target molecule was formed. rsc.org
Furthermore, advanced NMR techniques are employed to study dynamic processes. Diffusion-Ordered NMR Spectroscopy (DOSY) can measure the diffusion coefficients of different species in solution, providing information on their relative sizes and association states, which is relevant for understanding transport properties in devices. researchgate.net Exchange Spectroscopy (EXSY) can be used to measure the rates of association and dissociation in host-guest systems, revealing the kinetic mechanism of complex formation and breakdown. ru.nl These sophisticated applications of NMR provide a deeper, mechanistic understanding of this compound's behavior in complex chemical systems.
Supramolecular Architectures Involving Butyl Viologen
Dissipative Supramolecular Polymerization and Dynamic Systems
Light-Powered Activation and Deactivation of Viologen Monomers
The activation of butyl viologen monomers in supramolecular systems is predominantly a photoredox process, where light energy is used to induce an electron transfer, converting the viologen dication (V²⁺) into its radical cation (V⁺•). This radical species is the "active" form that can participate in further supramolecular assembly processes. The deactivation is the reverse process, where the radical cation is oxidized back to its initial dicationic state, typically upon removal of the light source and in the presence of an oxidant like molecular oxygen. chinesechemsoc.org
The process of photoactivation begins when a photosensitizer or the viologen unit itself absorbs light. In many systems, a sacrificial electron donor is present to provide the electron for the reduction of the viologen dication. acs.org For instance, in a system involving a Ru(bpy)₃-viologen complex, photoinduced intramolecular electron transfer from the excited state of the Ruthenium moiety to the viologen unit generates a charge-separated state. acs.org The presence of host molecules like cucurbiturils (CB[n]) can stabilize this charge-separated state, significantly slowing down the charge recombination and increasing the lifetime of the activated viologen radical. acs.org
The activation of a bifunctional monomer containing viologen units (VDV) can be monitored by UV-vis spectroscopy. chinesechemsoc.org Upon UV irradiation, the characteristic absorbance of the viologen dication decreases, while new absorption bands corresponding to the viologen radical cation dimer (V⁺•)₂ appear. chinesechemsoc.org This high conversion efficiency from the inactive dication to the active radical state is crucial for driving subsequent supramolecular polymerization. chinesechemsoc.org
Deactivation is a critical part of creating a dynamic and reversible system. When the light stimulus is removed, the viologen radical cations (V⁺•) are unstable, especially in the presence of air. chinesechemsoc.org Molecular oxygen readily oxidizes the radical cations back to the dicationic state (V²⁺), leading to the deactivation of the monomer and the disassembly of any structures formed by the active species. chinesechemsoc.orgacs.org This activation-deactivation cycle is highly reversible, allowing for external control over the state of the viologen monomers within the system. chinesechemsoc.org The rate of activation under UV irradiation is typically much higher than the rate of deactivation in the dark, which is a key requirement for maintaining the system in a far-from-equilibrium state. chinesechemsoc.org
| Feature | Activation Process | Deactivation Process |
| Stimulus | UV Light Irradiation chinesechemsoc.org | Removal of Light / Presence of O₂ chinesechemsoc.org |
| Electron Source | Sacrificial Donor (e.g., Triethanolamine) acs.org | Not Applicable |
| Initial Species | Viologen Dication (V²⁺) chinesechemsoc.org | Viologen Radical Cation (V⁺•) chinesechemsoc.org |
| Resulting Species | Viologen Radical Cation (V⁺•) chinesechemsoc.org | Viologen Dication (V²⁺) chinesechemsoc.org |
| Spectroscopic Evidence | Decrease in V²⁺ absorbance (~261 nm); Increase in V⁺• dimer absorbance (~366 and 540 nm) chinesechemsoc.org | Disappearance of V⁺• dimer bands; Reappearance of V²⁺ band chinesechemsoc.org |
| Key Enabler | Photoinduced Electron Transfer (PET) chinesechemsoc.orgresearchgate.net | Oxidation chinesechemsoc.org |
Far-from-Equilibrium Assembly and Disassembly Dynamics
By harnessing the light-powered activation and deactivation of this compound monomers, it is possible to create supramolecular systems that operate far from thermodynamic equilibrium. These dissipative systems use a continuous input of energy—in this case, light—to maintain an assembled, high-energy state that would otherwise spontaneously disassemble. chinesechemsoc.orgnsf.gov
The assembly process is initiated by the photo-activation of viologen monomers. The generated viologen radical cations (V⁺•) have a strong tendency to form stable π-dimers, especially within the hydrophobic cavity of a host molecule like cucurbit chinesechemsoc.orguril (CB chinesechemsoc.org). chinesechemsoc.orgarxiv.org This dimerization of the radical cations acts as a dynamic, light-driven "glue." When bifunctional viologen monomers are used, this dimerization can link monomers together, leading to supramolecular polymerization and the formation of larger aggregates or even gels. chinesechemsoc.orgarxiv.org This assembled state is thermodynamically unstable and only exists as long as light energy is supplied to continuously generate the viologen radicals that drive the polymerization. chinesechemsoc.org
The dynamics of the system are critically dependent on the conditions of light irradiation. For example, the interplay between the rate of radical formation and the reorganization of the polymer chains can lead to different macroscopic structures. arxiv.org Under certain conditions, the system may form distinct aggregates, while under others, it may evolve into a viscoelastic gel. arxiv.org This demonstrates that the far-from-equilibrium state is not static but involves a dynamic interplay of assembly, reorganization, and disassembly.
The disassembly of the supramolecular structure is triggered by the removal of the energy source. When the light is turned off, the activation process ceases. The viologen radical cations are oxidized back to their dicationic state, breaking the π-dimer linkages that hold the supramolecular polymer together. chinesechemsoc.org This leads to a rapid depolymerization and the system returns to its thermodynamically stable, disassembled state of individual monomers. chinesechemsoc.org This cycle of light-driven assembly and spontaneous disassembly is a hallmark of a dissipative, far-from-equilibrium system, mimicking the behavior of some biological materials that are maintained by a constant energy supply. osti.gov
| Parameter | Far-from-Equilibrium Assembled State | Thermodynamic Equilibrium Disassembled State |
| Energy Input | Continuous UV Light chinesechemsoc.org | No Light / Dark chinesechemsoc.org |
| Driving Force | Dimerization of photogenerated viologen radical cations (V⁺•) inside CB chinesechemsoc.org cavity chinesechemsoc.org | Oxidation of V⁺• to V²⁺; loss of dimer linkages chinesechemsoc.org |
| Monomer State | Activated (V⁺•) chinesechemsoc.org | Deactivated (V²⁺) chinesechemsoc.org |
| Supramolecular Structure | Supramolecular polymers, aggregates, or gels chinesechemsoc.orgarxiv.org | Individual, un-associated monomers chinesechemsoc.org |
| Controlling Factor | Light irradiation (power, duration) arxiv.org | Removal of light stimulus chinesechemsoc.org |
| System Behavior | Dissipative self-assembly chinesechemsoc.org | Return to equilibrium chinesechemsoc.org |
Butyl Viologen in Advanced Functional Materials and Systems
Electrochromic Materials Science and Mechanisms
Electrochromism is the phenomenon where a material reversibly changes its optical properties, such as color and transparency, in response to an applied electrical voltage. Butyl viologen is a prominent cathodic electrochromic material, meaning it colors upon reduction. The fundamental mechanism involves the reversible reduction of the this compound dication (V²⁺), which is typically colorless, to a vividly colored radical cation (V•⁺). This transition is the basis for its application in various electrochromic systems.
Poly(this compound) (PBV) thin films are frequently used as the active electrochromic layer in electrochromic devices (ECDs). These films can be synthesized and deposited on conductive substrates, such as indium tin oxide (ITO) coated glass, through methods like electropolymerization of a monomer precursor, such as bis(4-cyano-1-pyridino)butane. rsc.orgpsu.edu Upon reduction, these PBV films undergo a dramatic and reversible color change, typically from transparent to a deep blue or violet hue. rsc.orgresearchgate.net
In a typical ECD configuration, the PBV film is one of two electrochromic materials immobilized on the electrodes. rsc.org An applied potential drives the reduction of the PBV at the cathode and the oxidation of an anodic material, causing the device to color. Reversing the potential bleaches the device back to its transparent state. The performance of these devices is characterized by several key metrics, which are detailed in the table below.
Table 1: Performance of a Flexible Electrochromic Device Based on a this compound Derivative
| Property | Value | Wavelength (nm) |
| Optical Contrast | 45.8% | 466 |
| Coloration Efficiency | 107.22 cm²/C | 466 |
| Applied Voltage | 0.0 V to -1.4 V | N/A |
| Color Change | Light Yellow to Light Brown | N/A |
Data sourced from a study on flexible ECDs using a 1-(4-benzimidazolylphenyl)-4,4′-bipyridine hexafluorophosphate (B91526) (BV) viologen derivative. researchopenworld.com
The performance and stability of poly(this compound) electrochromic systems are significantly influenced by the counter-anions present in the electrolyte and within the polymer film itself. psu.eduresearchgate.net These anions are necessary to maintain charge neutrality within the PBV film during the redox switching process. When the viologen dication (PBV²⁺) is reduced to the radical cation (PBV•⁺), anions are expelled from the film into the electrolyte to balance the charge. Upon oxidation back to the dication state, anions are re-inserted. psu.edu
The size, mobility, and hydration sphere of the counter-anion affect the kinetics of this process, thereby influencing the device's switching speed and stability. psu.edursc.org For instance, studies using an electrochemical quartz crystal microbalance (EQCM) have shown that the transport of water molecules is coupled with the anion movement. Research comparing electrolytes like potassium chloride (KCl) and potassium nitrate (B79036) (KNO₃) revealed that the number of water molecules transported per anion differs, with approximately 24.8 water molecules per chloride ion (Cl⁻) and 14.2 per nitrate ion (NO₃⁻). psu.edu This difference in ion and solvent transport directly impacts the mechanical stress on the film and its long-term operational stability. The choice of anion can be critical, as improper selection can lead to slower response times and degradation of the electrochromic film over repeated cycles. researchgate.net
To enhance performance, poly(this compound) is often integrated into composite and hybrid electrochromic systems. A common strategy is to pair the cathodically coloring PBV with an anodically coloring material, creating a complementary device. This configuration maximizes the optical contrast of the device.
A notable example is the combination of PBV with Prussian blue (iron(III) hexacyanoferrate(II)). researchgate.netscilit.com In these all-solid-state devices, PBV acts as the cathodic layer, while Prussian blue serves as the anodic layer. researchgate.net Such a device can exhibit high optical contrast (transmittance change, ΔT, up to 65%) and excellent coloration efficiency (approx. 163 cm²/C at 650 nm). researchgate.net These devices demonstrate good stability, maintaining 86% of their original transmittance change after 4000 cycles. researchgate.net
Another advanced hybrid system involves creating layer-by-layer (LbL) assembled films of PBV and tungsten trioxide (WO₃). researchgate.netmdpi.com In one such device, a WO₃-PBV composite film was used as the cathodically coloring layer and paired with an anodically coloring ruthenium purple film. researchgate.net This system achieved an outstanding coloration efficiency of 476 cm²/C and a high optical contrast of 49% with very fast switching times of about 1 second, all under a low operating voltage of ±1.0 V. researchgate.netmdpi.com
The optical contrast in this compound-based materials arises from the strong optical absorption of the viologen radical cation (V•⁺) in the visible spectrum. The dication state (V²⁺) is typically transparent or lightly colored, while the one-electron reduction product, V•⁺, has a high extinction coefficient, leading to intense coloration. mdpi.comhsetdata.com Further reduction to the neutral state (V⁰) can occur, but the first reduction is the most utilized for electrochromic applications.
Coloration efficiency (CE), or η, is a critical metric that quantifies the effectiveness of an electrochromic material. It is defined as the change in optical density (ΔOD) per unit of charge injected or ejected per unit area (Q). The formula is given by:
η = ΔOD / Q
A higher coloration efficiency value indicates that a greater change in color can be achieved with less charge, signifying a more energy-efficient device. researchopenworld.com Poly(this compound) systems, particularly when incorporated into composite structures, can achieve very high coloration efficiencies. For example, a composite device of WO₃-PBV and ruthenium purple exhibited a CE of 476 cm²/C. researchgate.net A solid-state device using PBV and Prussian blue showed a CE of approximately 163 cm²/C. researchgate.net These high values underscore the efficiency of this compound-based materials in converting electrical charge into a visible optical change.
Covalent Organic Frameworks (COFs) for Energy Applications
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. By incorporating redox-active units like this compound into their framework, COFs can be designed as highly efficient materials for energy-related applications, such as photocatalysis.
Researchers have successfully designed and synthesized viologen-based COFs for metal-free photocatalytic hydrogen evolution from water. nih.govresearchgate.netnih.govacs.org In a representative design, a viologen acceptor unit is combined with an electron-donating skeleton, such as dicarbazole, to create a donor-acceptor framework. nih.govacs.org The synthesis involves linking molecular building blocks through strong covalent bonds, often via condensation reactions, to form a periodic and porous 2D or 3D structure. mdpi.com
One study reported a series of COFs (TPCBP X-COF) where the viologen unit was bridged by different alkyl chains (ethyl, butyl, or hexyl). nih.govnih.gov The butyl-linked variant, TPCBP B-COF, was synthesized by combining a biphenyl-bridged dicarbazole donor with a this compound acceptor structure. researchgate.net This design aims to facilitate efficient electron transfer from the photosensitizing donor to the viologen acceptor upon visible light irradiation, which then mediates the reduction of protons to hydrogen. nih.gov The porosity of the COF allows for the diffusion of reactants and products.
The TPCBP B-COF demonstrated exceptional performance as a photocatalyst for hydrogen evolution. nih.govnih.govacs.org
Table 2: Photocatalytic Hydrogen Evolution Performance of this compound-Based COF (TPCBP B-COF)
| Performance Metric | Value | Conditions |
| Hydrogen Evolution Rate (HER) | 1.029 mmol g⁻¹ h⁻¹ | Visible light, triethanolamine (B1662121) as sacrificial donor |
| Total H₂ Evolved | 12.276 mmol g⁻¹ | Over 8 hours |
| Apparent Quantum Efficiency (AQE) | 79.69% | At 470 nm |
| Stability | 77.4% activity maintained | After 5 consecutive cycles (4h each) |
Data sourced from studies on TPCBP B-COF. nih.govnih.govacs.org
This high rate of hydrogen evolution, achieved without a noble metal co-catalyst like platinum, positions this compound-based COFs as highly promising materials for solar energy conversion and the production of clean hydrogen fuel. nih.govacs.org The performance of the TPCBP B-COF was significantly higher than its counterparts with ethyl (TPCBP E-COF) and hexyl (TPCBP H-COF) linkers, highlighting the critical role of the butyl group in optimizing the framework's photocatalytic activity. nih.govnih.gov
Redox Flow Batteries (RFBs) and Energy Storage
This compound and its derivatives are promising anolyte materials for aqueous organic redox flow batteries (AORFBs) due to their advantageous electrochemical properties. google.comacs.org Viologens, as a class of compounds, exhibit fast electrochemical kinetics, high water solubility, and the ability to undergo reversible two-electron redox reactions, which can lead to higher energy densities. google.comacs.org
In non-aqueous redox flow batteries, this compound has been successfully deployed as an anolyte. For instance, a non-aqueous RFB using this compound as the anolyte and a 1,2-bis(diisopropylamino)-3-cyclopropenylium-functionalized (DAC-functionalized) benzene (B151609) derivative as the catholyte achieved a cell voltage of 2.0 V. nih.gov This demonstrates the potential of this compound in high-voltage non-aqueous systems.
For aqueous systems, which are often preferred for their safety and low cost, the design of viologen derivatives is crucial. acs.org Modifications to the viologen structure, such as the introduction of hydrophilic groups, can enhance solubility and stability. For example, phosphonate-functionalized viologens have shown high stability and low permeability across cation exchange membranes. researchgate.net The attachment of polyethylene (B3416737) glycol (PEG) chains to the viologen core is another strategy to increase solubility, with some PEG-containing viologens reaching solubilities of up to 2.7 M. acs.org While this compound itself is a foundational structure, these derivatization strategies are key to optimizing its performance as an anolyte in practical AORFB applications. google.comacs.org
The redox potential of viologens makes them suitable for the negative side (anolyte) of the battery. google.comacs.org The ability of some viologen compounds to utilize two redox couples can significantly enhance the energy density of AORFBs. google.com
Improving the cycle stability and energy density of aqueous redox flow batteries (AORFBs) using viologen-based anolytes involves several key strategies, focusing on molecular engineering and electrolyte optimization.
Molecular Engineering for Stability and Solubility: A primary strategy is the chemical modification of the viologen structure to enhance its chemical and electrochemical stability, particularly in its reduced radical cation state. acs.orgresearchgate.net Overcharging can lead to the decomposition of viologen, causing irreversible capacity fade. researchgate.net Functionalization is a key approach to mitigate this. For instance, attaching phosphonate (B1237965) groups creates negatively charged viologen species in both oxidized and reduced states, which helps to suppress bimolecular decomposition mechanisms and reduces crossover through cation exchange membranes. researchgate.net Similarly, conjugating viologens with polyethylene glycol (PEG) chains has been shown to improve cycling stability. A systematic study revealed that longer oligo(ethylene glycol) chains on the viologen molecule increased its stability during cycling. acs.org While asymmetric PEG derivatives can achieve higher solubilities, symmetric derivatives like PEG2-BPy-PEG2 have demonstrated better stability in high-concentration cycling tests, with a 1 M battery showing a capacity loss of only 0.29% per day over 12 days. acs.org
Increasing Energy Density: Energy density in an RFB is directly related to the concentration of the redox-active species and the cell voltage. Strategies to enhance energy density therefore focus on increasing the solubility of this compound derivatives and maximizing the potential difference between the anolyte and catholyte. google.com The development of highly soluble viologen derivatives, such as those functionalized with PEG or other hydrophilic groups, allows for more concentrated electrolytes. acs.org Some viologen compounds can achieve aqueous solubilities greater than 1 M, and in some cases, up to 4 M. google.com
Table 2: Performance Metrics of Selected Viologen-Based Aqueous Redox Flow Batteries This table is interactive. Click on the headers to sort the data.
| Anolyte | Catholyte | Energy Density (Wh/L) | Capacity Retention | Current Density (mA/cm²) |
|---|---|---|---|---|
| Methyl Viologen | FcNCl (ferrocene derivative) | 9.9 (demonstrated) | 99.99% per cycle for 700 cycles | 60 |
| PEG2-BPy-PEG2 | Symmetric Cell | - | 99.71% per day (1 M cell) | - |
| BPP-Vi (phosphonate viologen) | Ferrocyanide | - | 99.984% per day | - |
Data sourced from various studies. acs.orgresearchgate.netacs.org
Molecular Electronics and Sensing Applications
This compound and its derivatives are key components in the field of molecular electronics, particularly in studies of single-molecule conductance. These molecules can act as "molecular wires," bridging the gap between two electrodes, such as gold (Au) or graphene. rsc.orgliverpool.ac.uk The conductance of these single-molecule junctions can be measured using techniques like scanning tunneling microscopy break junctions (STM-BJ). researchgate.net
Studies have shown that the conductance of viologen-based molecular bridges is remarkably high and exhibits a very low attenuation factor with increasing length. researchgate.net For a series of extended viologen molecules, the conductance changed from 4.8 nS for the shortest compound to 2.9 nS for a molecule 11 nm long. researchgate.net This corresponds to an exceptionally small attenuation factor of 0.06 nm⁻¹, indicating that viologens are excellent conductors over nanometer-scale distances. researchgate.net
The environment surrounding the viologen molecule significantly impacts its conductance. When a viologen wire is encapsulated within the hydrophobic cavity of a cucurbit nih.govuril (CB nih.gov) host molecule, its single-molecule conductance increases significantly. worktribe.comacs.org This effect is attributed to a reduction in the outer-sphere reorganization energy required for electron transfer when the viologen is shielded within the host's cavity. worktribe.comacs.org Similarly, the choice of electrolyte in electrochemical measurements has a profound effect. The conductance of viologen junctions measured in ionic liquids, such as 1-butyl-3-methylimidazolium triflate (BMIM-OTf), is markedly different from that in aqueous electrolytes. csic.esliverpool.ac.uk
The nature of the electrodes also plays a critical role. Replacing one of the gold electrodes with a graphene electrode in a viologen molecular junction leads to a significant increase in the peak conductance during the first reduction step of the viologen. rsc.orgliverpool.ac.uk
Table 3: Single-Molecule Conductance of Viologen Derivatives This table is interactive. Click on the headers to sort the data.
| Viologen System | Electrodes | Conductance (G₀) | Measurement Environment |
|---|---|---|---|
| Extended Viologen (shortest) | Au-Au | 7.5 x 10⁻⁵ | Room Temperature |
| Extended Viologen (11 nm) | Au-Au | 4.5 x 10⁻⁵ | Room Temperature |
| Viologen derivative | Au-Au | ~0.75 x 10⁻⁵ | BMIM-OTf (ionic liquid) |
| Viologen derivative | Au-Graphene | Higher than Au-Au | Ionic Liquid |
G₀ is the quantum of conductance, approximately 77.5 µS. Data sourced from various studies. rsc.orgliverpool.ac.ukresearchgate.netliverpool.ac.uk
A key feature of this compound in molecular electronics is its ability to undergo reversible redox reactions, which can be used to switch its conductance state. rsc.orgliverpool.ac.uk By applying an electrochemical potential (acting as a gate voltage), the viologen molecule can be switched between its dication (V²⁺), radical cation (V⁺•), and neutral (V⁰) states. sci-hub.seacs.org Each of these redox states exhibits a different molecular conductance.
In single-molecule junctions, this redox activity allows for clear conductance switching. rsc.orgliverpool.ac.uk For instance, in a junction with gold and graphene electrodes immersed in an ionic liquid, sweeping the electrochemical potential results in a distinct "off-on-off" switching behavior. rsc.orgliverpool.ac.uk The conductance reaches a maximum near the equilibrium potentials for the viologen's reduction steps. rsc.orgliverpool.ac.uk This demonstrates that the molecule acts as a single-molecule transistor, where the electrochemical potential gates the flow of electrons through the molecule. liverpool.ac.uk
The effectiveness of this electrochemical gating is highly dependent on the electrolyte. In ionic liquids, the gating is very efficient, with a modeled gate coupling parameter of unity, meaning the full applied potential influences the molecule. csic.esresearchgate.net In contrast, aqueous electrolytes show much lower gate coupling efficiency (around 20%), resulting in a more gradual, sigmoidal change in conductance versus potential. csic.esliverpool.ac.uk This difference highlights the superior performance of ionic liquids for achieving sharp, well-defined switching in single-molecule devices. csic.esresearchgate.net
This redox-driven switching is not limited to conductance changes. It can also induce changes in other properties, such as chiroptical behavior in specifically designed viologen-containing polymers and supramolecular assemblies. acs.orgrsc.org The reversible color changes associated with the viologen redox states (colorless for V²⁺, blue/green for V⁺•) are a hallmark of this electrochromic behavior. sci-hub.se
Development of this compound-Based Sensors and Displays
This compound and its polymeric form, poly(this compound), are significant materials in the advancement of electrochromic devices (ECDs) used for displays and sensors. mdpi.comresearchgate.net These materials are prized for their ability to change color reversibly when a voltage is applied, a property known as electrochromism. mdpi.com This characteristic is foundational to their use in applications like smart windows, anti-glare mirrors, and low-power displays. mdpi.commdpi.comrsc.org
Research has focused on integrating this compound into various device architectures to enhance performance. In one notable development, an all-solid-state ECD was created using cathodically coloring poly(this compound) (PBV) paired with anodically coloring Prussian blue. researchgate.net This complementary device, which utilized a solid-state electrolyte of lithium tetrafluoroborate (B81430) in succinonitrile, could be switched from a highly transparent state (73% transmittance) to a darkened, purplish-blue state (8% transmittance) at 650 nm. researchgate.net It demonstrated high optical contrast and a coloration efficiency of approximately 163 cm²/C. researchgate.net Furthermore, the device showed excellent durability, retaining 86% of its original transmittance change after 4,000 cycles. researchgate.net
Another advanced approach involves creating composite films through a layer-by-layer (LbL) assembly. A dual-electrochrome film was prepared by assembling poly(this compound) with poly(peroxotungstate) to form a WO3-PBV composite. researchgate.net When integrated into a device with an anodically coloring ruthenium purple film, this system exhibited remarkable performance. researchgate.net The device achieved an outstanding coloration efficiency of 476 cm² C⁻¹ at 580 nm, a transmission modulation of 49%, and rapid switching times of about 1 second, all under a low operating voltage of ±1.0 V. researchgate.net
The development of ionogels based on viologen derivatives also represents a significant breakthrough for creating novel visible strain sensors. chinesechemsoc.org These flexible, transparent, and stretchable materials can transform mechanical stimuli into visual optical signals, paving the way for advanced human-machine interfaces and smart electronics. chinesechemsoc.orgchinesechemsoc.org
Table 1: Performance of this compound-Based Electrochromic Devices
| Device Configuration | Optical Contrast (ΔT) | Coloration Efficiency (CE) | Switching Time | Stability | Source(s) |
|---|---|---|---|---|---|
| Poly(this compound) / Prussian Blue | 65% at 650 nm | ~163 cm²/C at 650 nm | Not specified | 86% of original ΔT after 4000 cycles | researchgate.net |
| WO3-Poly(this compound) / Ruthenium Purple | 49% at 580 nm | 476 cm²/C at 580 nm | ~1 s | Durable and highly scalable | researchgate.net |
Viologen-Based Ionic Liquids and Ionic Liquid Crystals
Viologen derivatives are a class of dicationic salts that have been successfully designed to act as ionic liquids (ILs) and ionic liquid crystals (ILCs). mdpi.comdntb.gov.ua These materials are of great interest because they merge the properties of ionic liquids (such as ionic conductivity) with the anisotropic, ordered phases of liquid crystals. mdpi.com This combination makes them suitable for a variety of advanced technological applications, including ion conductors in batteries, display technologies, and as templates for nanomaterial synthesis. mdpi.com The unique properties of viologen-based ILCs stem from the self-assembly of the ionic species into ordered structures, such as smectic or columnar phases, which can enhance properties like ion conduction compared to isotropic liquid phases. mdpi.comresearchgate.net
Design and Characterization of Thermotropic Liquid-Crystalline Properties
The design of viologen-based thermotropic liquid crystals hinges on the precise chemical tailoring of the viologen molecule, particularly the N-substituents and the counterions. The length and nature of the alkyl chains attached to the bipyridine core are critical in determining the material's liquid-crystalline (LC) behavior. mdpi.com
Studies have shown that symmetric viologens with intermediate-length alkoxy chains, when paired with triflimide counterions, exhibit smectic A (SmA) phases. mdpi.com Salts with shorter chains tend to transition directly from a crystalline solid to an isotropic liquid, while those with longer chains form stable SmA phases that persist up to their decomposition temperatures. mdpi.com The choice of counterion is also crucial; for instance, viologens with 4-n-alkylbenzenesulfonate anions also form LC phases above their melting transitions. mdpi.comunlv.edu
The characterization of these thermotropic properties relies on several analytical techniques:
Differential Scanning calorimetry (DSC) is used to determine the temperatures and enthalpies of phase transitions, such as the crystal-to-smectic (Tm) and smectic-to-isotropic (Ti) transitions. mdpi.commdpi.com
Polarizing Optical Microscopy (POM) allows for the visual identification of different LC phases (mesophases) by observing the unique textures they form as they interact with polarized light. mdpi.commdpi.com
Variable-Temperature X-ray Diffraction (VT-XRD) provides detailed information about the molecular arrangement within the LC phases, confirming structures like the layered smectic A phase. mdpi.com
Research on bistriflimide salts of symmetric viologen dimers found that a smectic A phase was observed for those with intermediate spacer lengths and sufficiently long lateral alkyl chains. tandfonline.com This highlights that fine-tuning the conformational freedom of the ionic layer is a key component in stabilizing the desired mesophase. tandfonline.com
Table 2: Phase Transition Temperatures of Selected Viologen Salts with Alkoxy Chains
| Compound (Alkoxy Chain Length) | Crystal-to-Smectic A Transition (Tm) | Smectic A-to-Isotropic Transition (Ti) | Mesophase Type | Source(s) |
|---|---|---|---|---|
| C10 (Decyloxy) | 129 °C | 185 °C | Smectic A | mdpi.com |
| C12 (Dodecyloxy) | 127 °C | 195 °C | Smectic A | mdpi.com |
| C14 (Tetradecyloxy) | 124 °C | - | Smectic A | mdpi.com |
| C16 (Hexadecyloxy) | 122 °C | - | Smectic A | mdpi.com |
Note: For C14 and C16, the Smectic A phase persisted up to decomposition temperature.
Performance in Gel Electrolytes for Electrochromic Devices
Gel electrolytes are a critical component for advancing electrochromic devices, offering improved safety, durability, and processability compared to traditional liquid electrolytes. mdpi.comtandfonline.com Viologen-based gel electrolytes, often formulated using a polymer matrix, have demonstrated high performance in ECDs. rsc.orgnih.gov These gels serve as the ion transport medium between the electrodes, and their properties directly impact the device's coloration efficiency, switching speed, and stability. mdpi.comtandfonline.com
The performance of these gel electrolytes can be optimized by tuning the composition of the gel. In a study using ethyl viologen diperchlorate, researchers prepared ECDs with electrochromic gel mixtures containing varying concentrations of a bisphenol A polymer. nih.gov A key finding was that the polymerization of the polymer within the gel significantly enhanced the device's performance. nih.gov For instance, the device with a 60% concentration of the polymerized gel (EM60) provided the best coloration efficiency values: 92.82 cm²/C in the visible region and 80.38 cm²/C in the near-infrared region. nih.gov
These gel-based devices show significant changes in optical transmittance upon applying voltage. The polymerized EM60 device, for example, saw its transmittance at 550 nm drop from 90% to 60% at 0.6 V, and down to 0% at 1.2 V. nih.gov The use of a gel matrix can also improve the cycling stability of viologen-based ECDs by mitigating undesirable side reactions, such as the dimerization of viologen radical cations, which can occur in liquid electrolytes and degrade performance over time. mdpi.comchinesechemsoc.org Devices using gel electrolytes have been shown to maintain stable performance over thousands of cycles. mdpi.com
Table 3: Transmittance Variation in Polymerized Viologen Gel ECDs (EM60) at Different Wavelengths
| Applied Voltage | Transmittance at 550 nm | Transmittance at 880 nm | Transmittance at 1200 nm | Source(s) |
|---|---|---|---|---|
| Up to 0.5 V | 90% | 90% | 90% | nih.gov |
| 0.6 V | 60% | Not specified | 60% | nih.gov |
| 1.2 V | 0% | 15% | ~0% | nih.gov |
Catalytic Roles and Electron Transfer Mediation by Butyl Viologen
Butyl Viologen as an Electron Transfer Mediator in Organic Reactions
This compound is recognized for its role as an electron transfer mediator, facilitating reactions by shuttling electrons between a primary electron donor (like a chemical reductant or an electrode) and the substrate. dtic.mil This characteristic is pivotal in numerous organic reactions where the direct transfer of electrons is kinetically slow. The viologen molecule undergoes a reversible one-electron reduction to form a stable radical cation. researchgate.net This radical cation is a potent reducing agent capable of transferring an electron to an organic substrate, thereby initiating a desired chemical transformation.
The utility of viologens, including this compound, as electron transfer mediators is also being explored in the context of metal-organic frameworks (MOFs). rsc.org In these systems, viologen units can be integrated into the framework to enhance electron transfer capacity, which is crucial for applications like the electrocatalytic reduction of CO2. rsc.org The proximity of the viologen mediator to the catalytic active sites within the MOF structure can significantly boost the efficiency of electron transfer processes. nih.gov
Specific Catalytic Transformations and Mechanisms
The electron-mediating capabilities of this compound have been harnessed in several specific catalytic applications, from carbon-carbon bond formation to energy conversion.
This compound plays a crucial role in the hydroperfluoroalkylation of electron-deficient olefins, a significant reaction for introducing perfluoroalkyl groups into organic molecules. cas.cn In a system promoted by zinc, this compound acts as an electron transfer mediator. The reaction mechanism involves the reduction of this compound by zinc to its radical cation. This radical cation then transfers an electron to the perfluoroalkyl iodide, generating a perfluoroalkyl radical. This radical subsequently adds to the electron-deficient olefin. A hydrogen donor present in the reaction mixture then quenches the resulting radical intermediate to afford the final hydroperfluoroalkylation product. cas.cn The process is notable for its dependence on a radical H-donor, without which the desired product is not observed. cas.cnresearchgate.net
Experimental evidence, such as the suppression of the reaction in the presence of radical scavengers like TEMPO, supports the involvement of a radical process. cas.cn The efficiency of this transformation can be influenced by various factors, including the choice of solvent and the reaction temperature. cas.cn
Table 1: Effect of Solvent on Hydroperfluoroalkylation cas.cn
| Entry | Solvent | Yield (%) |
| 1 | DMF | Low |
| 2 | Dioxane | 35 |
| 3 | Toluene | 25 |
| 4 | Acetonitrile (B52724) | 42 |
| 5 | Chloroform | 65 |
| 6 | THF | 55 |
Reaction conditions: α,β-unsaturated ketone, perfluoroalkyl iodide, zinc powder, and this compound at 110°C. Data sourced from a study on the hydroperfluoroalkylation of electron-deficient olefins. cas.cn
Viologens, including this compound, have been investigated as catalysts for the oxidation of carbohydrates in alkaline solutions, a key process in the development of direct carbohydrate fuel cells (DCFCs). byu.eduresearchgate.net In this application, the viologen mediates the transfer of electrons from the carbohydrate to an anode. The process is initiated by the reaction of the viologen with the enediol form of the carbohydrate in an alkaline medium. byu.edu The viologen is reduced in the process, and the resulting reduced viologen can then be re-oxidized at the fuel cell anode, generating an electrical current.
The efficiency of carbohydrate oxidation is highly dependent on the ratio of viologen to carbohydrate. byu.edu At high ratios, the viologen can more rapidly oxidize the carbohydrate, minimizing the formation of unreactive byproducts. byu.edu Conversely, at low ratios, the electron transfer from the carbohydrate to the viologen becomes the rate-limiting step, leading to the rearrangement of carbohydrate intermediates into less reactive species. byu.edu Polymeric viologens have shown higher efficiency than their monomeric counterparts, which is attributed to a higher localized concentration of the mediator. byu.edu The performance of the viologen-controlled anode is also significantly influenced by pH, the specific carbohydrate used, and the viologen concentration. byu.edu While promising, challenges remain, such as the incomplete oxidation of sugars and the long-term stability of the fuel cells. nih.gov
The reversible redox behavior of viologens makes them attractive components for the design of biomimetic systems and enzyme-mimicking catalysts. researchgate.net These systems aim to replicate the high efficiency and selectivity of natural enzymes. princeton.edu In biological systems, enzymes often utilize redox-active cofactors to facilitate electron transfer reactions. nih.gov Viologens can mimic this function in artificial systems.
For instance, viologen-based systems can be designed to mimic the function of hydrogenase enzymes or the electron transfer chains in photosystems. nih.gov The incorporation of viologen moieties into larger molecular assemblies, such as hydrogels or covalent organic frameworks (COFs), allows for the development of materials with tailored redox properties. researchgate.netresearchgate.net In these structured environments, the viologen units can act as reversible cross-linkers or as electron relays to facilitate complex catalytic cycles. researchgate.net The ability to functionalize viologens and integrate them into well-defined architectures opens up possibilities for creating highly efficient and selective artificial enzymes for a variety of chemical transformations. nih.govrsc.org
Theoretical and Computational Investigations of Butyl Viologen Systems
Molecular Dynamics (MD) Simulations for Solvation and Interfacial Behavior
Molecular Dynamics (MD) simulations offer a powerful lens through which to examine the dynamic behavior of butyl viologen in solution and at interfaces. unige.chiaea.org These simulations model the atomic-level movements and interactions over time, providing insights into processes like solvation, ion pairing, and the structuring of molecules at the boundary between two phases. chemrxiv.orgresearchgate.net
MD simulations have been instrumental in understanding the behavior of related imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium ([BMIM]⁺), which shares the butyl chain with this compound. Studies on [BMIM]⁺-based systems reveal detailed information about their structure at interfaces, for example, with graphite (B72142) or water. researchgate.netpsu.edu Near a graphite surface, the imidazolium (B1220033) ring of [BMIM]⁺ tends to arrange parallel to the surface. psu.edu At a water-ionic liquid interface, the orientation and diffusion of the ions are influenced by the nature of the anion and the interactions with water molecules. researchgate.net
While direct MD simulation studies focusing exclusively on the solvation and interfacial behavior of monomeric this compound are not extensively detailed in the provided results, the principles and methodologies are transferable. For instance, MD simulations have been used to investigate the solvation of various hydrophobic ions and molecules, revealing how the surrounding solvent molecules arrange themselves and influence the solute's properties. iaea.org These simulations can elucidate the preferential solvation in mixed solvents and the distribution of species at liquid-liquid interfaces. unige.chchemrxiv.org
In the context of electrochemistry and materials science, MD simulations can model the complex environment at an electrode-electrolyte interface. acs.org For example, simulations of "water-in-salt" electrolytes have provided a molecular-level picture of how water molecules and anions arrange and orient themselves as a function of the electrode potential. acs.org Such simulations are critical for understanding the behavior of this compound in applications like electrochromic devices or as a redox-active component in molecular junctions, where interfacial phenomena govern performance. liverpool.ac.ukliverpool.ac.uk The interaction of the butyl chains with the solvent or a surface, and the resulting orientation of the viologen core, are key factors that MD simulations can effectively probe. scielo.brmatlantis.com
Modeling of Electron Transfer Processes (e.g., Kuznetsov-Ulstrup Sequential Electron Transfer Model)
The electron transfer (ET) properties of this compound are central to its function in various electrochemical applications. Theoretical models are crucial for interpreting experimental data and understanding the mechanisms that govern these ET processes. One of the prominent models applied to viologen systems is the Kuznetsov-Ulstrup model for sequential, or "hopping," electron transfer. liverpool.ac.ukliverpool.ac.ukcsic.es
Studies on viologen-based single-molecule transistors have successfully used the Kuznetsov-Ulstrup model to rationalize the observed conductance behavior. liverpool.ac.ukcsic.es For instance, in an ionic liquid medium, the sharp peak observed in the conductance versus electrochemical potential plot for a viologen derivative was effectively modeled as a two-step hopping process with partial vibrational relaxation. csic.es This model can explain the characteristic "bell-shaped" conductance curve, where the maximum conductance occurs near the equilibrium potential of the redox couple. csic.esresearchgate.net
The model also accounts for the influence of the environment, such as the solvent. The reorganization energy, a key parameter in the model, has an inner-sphere component (related to changes in the molecule's geometry) and an outer-sphere component (related to the rearrangement of the surrounding solvent molecules). liverpool.ac.uk It has been noted that the large outer-sphere reorganization energy in ionic liquids compared to aqueous solutions can significantly impact the ET kinetics. researchgate.net
In some cases, particularly in aqueous electrolytes, a "soft gating" model, also developed by Kuznetsov and Ulstrup, has been used. This model considers a superexchange tunneling mechanism where large configurational fluctuations of the molecular bridge, linked to the electrodes by flexible alkyl chains (like butyl groups), promote the alignment of energy levels, facilitating tunneling. liverpool.ac.uk The ability of these models to fit experimental data highlights their utility, although it is acknowledged that different physical mechanisms (e.g., coherent tunneling vs. incoherent hopping) might both be at play, and further investigation is often needed to distinguish between them. liverpool.ac.uk
Computational Predictions of Spectroscopic and Optical Properties
Computational methods, particularly those based on DFT, are valuable for predicting and interpreting the spectroscopic and optical properties of this compound and its various redox states. liverpool.ac.ukrsc.org These calculations can help assign experimental spectral features and understand the electronic transitions that give rise to the molecule's characteristic colors.
The electrochromic nature of viologens, including this compound, stems from the distinct absorption spectra of its dication (V²⁺), radical cation (V⁺•), and neutral (V⁰) forms. mdpi.com The dication is typically colorless, while the radical cation is intensely colored (often blue or violet), and the neutral species can also be colored. mdpi.com
Computational studies can calculate the energies and oscillator strengths of electronic transitions, which correspond to the peaks in an absorption spectrum. rsc.orgacs.org For example, time-dependent DFT (TD-DFT) is a common method used to predict UV-Vis-NIR absorption spectra. acs.org In a study on an extended viologen derivative, TD-DFT calculations were used to investigate the electronic transitions of the radical cation and its potential to form π-dimers, which also have unique spectral signatures. acs.org
For poly(this compound) films, computational methods can provide insight into how intermolecular interactions, such as π-stacking between viologen units, affect the optical properties. mdpi.com DFT calculations have shown that relaxing excessive π-stacking can alter the color and improve the switching kinetics of electrochromic materials. mdpi.com
While specific computational studies detailing the full optical spectrum of monomeric this compound were not found in the search results, the methodologies are well-established. researchgate.net For the related ethyl viologen, spectroscopic studies combined with computational analysis have been used to assign the observed absorption bands to specific electronic transitions within the radical cation and neutral species. researchgate.net Such studies confirm the utility of computational predictions in understanding the fundamental origins of the electrochromic effect in viologen-based systems. researchgate.net
Future Research Directions and Emerging Paradigms
Advanced Design of Butyl Viologen Architectures for Enhanced Functionality
The rational design of this compound architectures at the molecular level is a primary focus for enhancing their functional properties. Traditional viologens, such as di-heptyl viologen, are planar molecules that can form compact, stacked assemblies when reduced. This can lead to irreversibility in redox processes. To overcome this, current research is exploring the introduction of bulky substituents to the N,N'-positions of the bipyridyl core. core.ac.uk This strategy forces the molecule out of planarity, preventing stacking and improving the reversibility of the redox process, which is crucial for applications like switchable electrochromic devices. core.ac.uk
Future design strategies are likely to involve the synthesis of more complex and sophisticated architectures, including:
Star-shaped and Branched Viologens: These structures offer a higher number of redox states compared to their linear counterparts, potentially leading to multi-color electrochromism. mdpi.com Star-shaped viologens containing moieties like phenyl and triphenylamine (B166846) have already demonstrated the ability to undergo multiple oxidation/reduction processes, resulting in several distinct color changes. mdpi.com
Extended π-Conjugated Systems: Incorporating aromatic heterocyclic units or extending the π-conjugation of the viologen core can lead to new redox-active materials with applications in energy storage and electrochromism. ccspublishing.org.cn For instance, the synthesis of a hexavalent conjugated viologen, hexakis(4-(N-butylpyridylium))benzene, has been reported to act as a six-electron organic redox system. ccspublishing.org.cn
Polymeric and Composite Architectures: The development of main-chain viologen-based polymers, conjugated polymers with viologen side-chains, and organic/inorganic composites offers pathways to enhance material properties. mdpi.com For example, layer-by-layer (LbL) assembly of poly(this compound) (PBV) with materials like tungsten oxide (WO3) has been shown to create dual electrochromic films with rapid switching times and high optical contrast. researchgate.net
These advanced designs aim to create materials with tailored properties, such as high optical contrast, fast switching speeds, and long-term stability, for next-generation devices.
Exploration of Novel Redox-Dependent Applications and Multi-Stimuli Responsiveness
The inherent redox activity of this compound is the foundation for its current applications, but future research will delve deeper into harnessing this property for novel and more complex functions. The ability of viologens to exist in three distinct redox states (dicationic, radical cation, and neutral) opens up a wide range of electrochemical possibilities. rsc.org
Key areas of exploration include:
Multi-Stimuli Responsive Materials: Researchers are designing viologen-based systems that respond to multiple external stimuli, such as light, heat, electricity, and chemical vapors. researchgate.netresearchgate.net For instance, viologen-based metal-organic frameworks (MOFs) have been shown to exhibit chromic behavior under UV irradiation, heat, and in the presence of specific amines. researchgate.net This multi-responsiveness could lead to applications in smart sensors, erasable inkless printing, and anti-counterfeiting technologies. researchgate.net
Redox-Flow Batteries: The reversible redox behavior of viologens makes them promising candidates for organic electrolytes in aqueous redox flow batteries (AORFBs). ccspublishing.org.cncam.ac.uk Future work will focus on designing viologen derivatives with improved solubility, stability, and electrochemical performance to enable cost-effective and sustainable energy storage solutions. chemrxiv.org
Bio-electrocatalysis: this compound and its derivatives are being explored as mediators to replace NADPH/NADH in enzymatic redox reactions. rsc.org By enhancing the solubility of the fully reduced viologen state, a wider window of usable potentials can be achieved, leading to highly efficient electron transfer in bio-electrocatalytic processes. rsc.org This could have significant implications for sustainable chemical production. rsc.org
The exploration of these novel applications will require a deeper understanding of the structure-property relationships in this compound systems and the development of new materials with precisely controlled redox characteristics.
Sustainable Synthesis and Green Chemistry Approaches in Viologen Production
Future research in this area will likely focus on:
Aqueous Synthesis: Developing synthetic methods that utilize water as a solvent is a key goal of green chemistry. Research into Grignard-type reactions in aqueous media is one example of efforts to move away from traditional organic solvents. unibas.it
Room Temperature and Solvothermal Synthesis: The development of synthetic protocols that can be carried out at room temperature or under solvothermal conditions can reduce energy consumption and simplify the production process. rsc.org For example, the synthesis of viologen-based 2D polymers has been achieved through a two-dimensional polycondensation approach at room temperature. rsc.org
Use of Bio-based Feedstocks: Investigating the use of renewable resources and biomass-derived starting materials for viologen synthesis can significantly reduce the environmental footprint of their production. und.edu For instance, research has explored the use of furan (B31954) derivatives, which can be derived from biomass, in photochemical reactions. und.edu
Efficient and High-Yield Reactions: Efforts are being made to design more efficient synthetic routes with higher yields and reduced by-product formation. This includes simplifying multi-step syntheses and avoiding the use of expensive or hazardous reagents. chemrxiv.org
By adopting these green chemistry approaches, the production of this compound can become more economically viable and environmentally sustainable, paving the way for its large-scale application in various technologies.
Integration of this compound into Artificial Intelligence-Driven Material Discovery
Key aspects of this integration include:
High-Throughput Screening and Prediction: AI/ML models can be trained on existing data to predict the properties of novel this compound derivatives, allowing for the rapid screening of large virtual libraries of compounds. arxiv.org This can help identify candidates with desired characteristics, such as specific redox potentials or optical properties, without the need for extensive experimental synthesis and characterization.
Automated Material Design: Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to autonomously design new material structures with tailored functionalities. arxiv.org This approach can lead to the discovery of unconventional and high-performance this compound architectures that might not be conceived through traditional design strategies.
Robotic Laboratories and Automated Experimentation: The combination of AI-driven decision-making with robotic platforms can create fully automated workflows for the synthesis and testing of new materials. arxiv.orgidw-online.de This high-throughput experimentation can drastically reduce the time and cost associated with materials discovery and optimization. arxiv.org
Multiscale Modeling and Data-Driven Insights for Complex Viologen Systems
To fully understand and predict the behavior of this compound in complex systems, researchers are increasingly turning to multiscale modeling and data-driven approaches. frontiersin.orgbarc.gov.in These methods allow for the investigation of phenomena across different length and time scales, from the molecular level to the device level.
Future research in this area will likely involve:
Combining Different Modeling Techniques: A multiscale approach may involve combining quantum mechanical calculations to understand electronic properties, molecular dynamics simulations to study molecular interactions and self-assembly, and continuum models to describe device-level performance. frontiersin.orgresearchgate.netunipa.it This integrated approach can provide a more comprehensive understanding of the structure-property-performance relationships in this compound systems.
Data-Driven Model Development: The increasing availability of experimental and computational data is enabling the development of data-driven models that can capture the complex behavior of these systems. springernature.comnih.gov These models can be used to identify key parameters influencing performance and to optimize material and device design.
Understanding Complex Interactions: Multiscale modeling can provide insights into complex phenomena such as ion transport, charge transfer, and degradation mechanisms. barc.gov.inresearcher.life For example, simulations can be used to study the hydration shell structures around ions and the formation of ion pairs, which are crucial for understanding the performance of viologen-based devices. researcher.life
By leveraging the power of multiscale modeling and data-driven analysis, researchers can gain unprecedented insights into the behavior of this compound systems, leading to the development of more efficient and durable materials for a wide range of applications. researchgate.netyoutube.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for butyl viologen (BV²⁺), and how can its purity and structural integrity be verified?
- Methodology : BV²⁺ is typically synthesized via the Zincke reaction, where 4,4'-bipyridine reacts with 1-bromobutane under controlled alkaline conditions. Post-synthesis, characterization should include nuclear magnetic resonance (NMR) to confirm alkyl chain substitution patterns and elemental analysis to verify stoichiometry. Cyclic voltammetry (CV) is critical to validate redox activity, as BV²⁺ undergoes reversible two-electron reduction to form a radical cation (BV⁺•) and fully reduced neutral species (BV⁰) .
- Data Validation : Compare UV-Vis spectra with literature values (e.g., λmax ~ 400 nm for BV²⁺) and monitor electrochemical reversibility via CV peak separation (ΔEp ≤ 60 mV for ideal reversibility) .
Q. How does alkyl chain length influence the supramolecular interactions of viologens with macrocyclic hosts like cucurbit[n]urils (Q[n])?
- Experimental Design : Use isothermal titration calorimetry (ITC) or UV-Vis titration to quantify binding constants (Ka) between BV²⁺ and Q[n] hosts. For example, BV²⁺ forms 2:1 host-guest complexes with CyH6Q[6], where the alkyl chain is encapsulated rather than the bipyridinium core. Contrast this with methyl viologen (MV²⁺), which forms 1:1 complexes via aromatic inclusion .
- Key Parameters : Monitor proton NMR shifts of Q[n] portals and viologen protons to distinguish binding modes (e.g., upfield shifts indicate hydrophobic cavity inclusion) .
Advanced Research Questions
Q. How can contradictory findings on BV²⁺'s electrochemical stability in aqueous vs. non-aqueous media be resolved?
- Hypothesis Testing : Design experiments comparing BV²⁺’s redox cycling stability in aqueous (e.g., 0.1 M Na2SO4) and organic electrolytes (e.g., acetonitrile with TBAPF6). Use chronoamperometry to quantify passivation or degradation over 500+ cycles.
- Contradiction Analysis : Conflicting reports may arise from differing ion-pairing effects or solvent polarity. Employ Raman spectroscopy to detect radical dimerization (e.g., BV⁺•-BV⁺• aggregates) in non-aqueous systems, which accelerates degradation .
Q. What strategies mitigate crystallinity-induced opacity in BV²⁺-based electrochromic (EC) films without compromising redox activity?
- Material Design : Blend BV²⁺ with amorphous polymers (e.g., polyvinylpyrrolidone) or copolymerize with bulky substituents to disrupt crystallinity. Validate film transparency via UV-Vis spectroscopy (e.g., >80% transmittance at 550 nm) and redox durability via spectroelectrochemistry .
- Alternative Approaches : Synthesize branched or dendritic viologen derivatives to reduce molecular symmetry and enhance solubility in polar solvents .
Q. How do computational models predict BV²⁺'s binding affinity with Q[n] hosts, and how can these models guide experimental design?
- Methodology : Use density functional theory (DFT) to calculate interaction energies between BV²⁺ and Q[n] cavities, focusing on van der Waals and cation-π interactions. Molecular dynamics (MD) simulations can reveal alkyl chain flexibility during encapsulation .
- Validation : Correlate simulated binding energies with experimental ITC data. Discrepancies >10% may indicate overlooked solvent effects or host conformational changes .
Methodological Considerations
Q. What statistical tools are appropriate for analyzing variability in BV²⁺'s redox potentials across replicate experiments?
- Data Analysis : Apply ANOVA to assess inter-experimental variability in reduction potentials (E1/2). Outliers may arise from oxygen contamination or electrode fouling. Use Grubbs’ test to identify and exclude anomalous data points .
Q. How can in situ spectroelectrochemistry optimize BV²⁺’s application in redox flow batteries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
